molecular formula C9H7ClN2 B1279978 8-Chloroquinolin-4-amine CAS No. 65340-72-9

8-Chloroquinolin-4-amine

Cat. No.: B1279978
CAS No.: 65340-72-9
M. Wt: 178.62 g/mol
InChI Key: OIXSIWQVJINCRY-UHFFFAOYSA-N
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Description

8-Chloroquinolin-4-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXSIWQVJINCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485174
Record name 8-chloroquinolin-4-amine
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-72-9
Record name 8-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-8-chloroquinoline
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Foundational & Exploratory

8-Chloroquinolin-4-amine physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its quinoline core is a "privileged scaffold" found in a multitude of pharmacologically active agents, most notably in antimalarial and anticancer drugs.[1][2][3] A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug design, lead optimization, and the development of novel therapeutic entities. This technical guide provides a comprehensive overview of these core aspects, complete with detailed experimental protocols and logical workflows to support researchers in their endeavors.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem[4]
Molecular Weight 178.62 g/mol PubChem[4]
Melting Point Not availableN/A
Boiling Point Not availableN/A
LogP (Predicted) 2.3PubChem[5]
pKa (Predicted) Not availableN/A
Appearance Pale yellow solidN/A

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves nucleophilic aromatic substitution (SNAr) reactions on a pre-existing quinoline scaffold.[6] The subsequent characterization is critical to confirm the identity and purity of the final compound.

Experimental Synthesis Protocol

A common and effective method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline precursor with an appropriate amine source.[6][7]

Reaction: Nucleophilic Aromatic Substitution of 4,8-dichloroquinoline with ammonia.

Materials and Reagents:

  • 4,8-dichloroquinoline

  • Ammonium hydroxide (concentrated) or ammonia in a sealed vessel

  • Solvent (e.g., ethanol, phenol, or neat conditions)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a sealed reaction vessel suitable for high-pressure reactions, combine 4,8-dichloroquinoline with a significant excess of the aminating agent (e.g., ammonium hydroxide).

  • Heat the reaction mixture to a temperature typically ranging from 130-170 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • If a solvent like phenol was used, dilute the mixture with a suitable organic solvent such as dichloromethane.

  • Neutralize the excess acid (if any) and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final, pure compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process A 4,8-Dichloroquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Ammonia Source (e.g., NH4OH) B->C D Work-up & Purification (Extraction, Recrystallization) C->D Crude Product E This compound (Final Product) D->E Purified

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques is employed.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. The fragmentation pattern can also provide additional structural evidence.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample. This technique is crucial for quality control in drug development.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C=N and C=C bonds within the quinoline ring system.

Analytical Workflow Diagram

G cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Data Interpretation & Confirmation A Purified Sample of This compound B NMR (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D HPLC A->D E IR Spectroscopy A->E F Structural Elucidation B->F C->F G Purity Assessment D->G E->F H Confirmed Structure & Purity >95% F->H G->H

Caption: Standard workflow for the analytical characterization of synthesized compounds.

Role in Drug Discovery and Development

This compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical starting material or intermediate for creating more complex derivatives with tailored biological activities. The quinoline scaffold is a key feature in drugs targeting malaria (e.g., Chloroquine) and various cancers.[9][10] The amine group at the 4-position and the chloro group at the 8-position provide reactive handles for synthetic modification, allowing chemists to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Derivative Synthesis for Biological Screening

G cluster_targets Therapeutic Targets & Disease Models A This compound (Scaffold) B Synthetic Modification (e.g., N-alkylation, coupling reactions) A->B C Antimalarial Screening (e.g., P. falciparum assays) B->C Generates Library of Derivatives D Anticancer Screening (e.g., Kinase Inhibition, Cytotoxicity Assays) B->D Generates Library of Derivatives E Other Therapeutic Areas (Antiviral, Anti-inflammatory) B->E Generates Library of Derivatives F Lead Compound Identification & Optimization C->F Biological Data D->F Biological Data E->F Biological Data

Caption: Logical flow from scaffold to lead compound in drug discovery.

References

Spectroscopic Data of 8-Chloroquinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-chloroquinolin-4-amine. Due to the limited availability of directly published complete spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic behavior based on data from structurally related analogs. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis of novel quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 8-chloroquinoline, 4-aminoquinoline, and various substituted chloroquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom at the C8 position and the electron-donating amino group at the C4 position.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2~8.4d~5.0Downfield shift due to proximity to nitrogen.
H3~6.7d~5.0Upfield shift due to the influence of the amino group.
H5~7.8d~8.5Part of the benzenoid ring.
H6~7.4t~7.8Part of the benzenoid ring.
H7~7.6d~7.5Influenced by the adjacent chlorine atom.
NH2Broad singletChemical shift is solvent and concentration dependent.

Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.

1.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~150Affected by the ring nitrogen.
C3~100Shielded by the amino group.
C4~152Deshielded due to the attached amino group.
C4a~149Quaternary carbon.
C5~122
C6~128
C7~125
C8~130Deshielded due to the chlorine atom.
C8a~145Quaternary carbon.

Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3450-3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumC-H stretching (aromatic)
1640-1600StrongC=N stretching (in-ring) and N-H bending
1600-1450Medium-StrongC=C stretching (aromatic ring)
~1340MediumC-N stretching
850-750StrongC-Cl stretching
900-675StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
[M]+ (m/z)178Corresponding to the molecular ion.
[M+2]+ (m/z)180Isotope peak due to 37Cl, with an intensity of approximately one-third of the [M]+ peak.
Major FragmentsFragments corresponding to the loss of HCN, Cl, and cleavage of the quinoline ring.The nitrogen rule suggests an even molecular weight for a molecule with two nitrogen atoms, however, the presence of a chlorine atom complicates this simple rule for the isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A general procedure for acquiring 1H and 13C NMR spectra of quinoline derivatives is as follows[1]:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and mix gently until the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

  • 1H NMR Spectrum Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be required to achieve a good signal-to-noise ratio.

  • 13C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio[1].

    • Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are generally necessary compared to 1H NMR[1].

IR Spectroscopy (Solid Sample)

The thin solid film or KBr pellet methods are suitable for obtaining the IR spectrum of solid this compound[2][3].

Thin Solid Film Method[2]:

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (air).

    • Acquire the sample spectrum.

    • If the signal is too weak, add another drop of the solution to the plate and re-measure. If the signal is too strong, prepare a more dilute solution.

KBr Pellet Method:

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply high pressure to form a translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum.

Mass Spectrometry

A general protocol for analyzing a heterocyclic amine like this compound using mass spectrometry is as follows:

  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization:

    • Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel quinoline derivative such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Comprehensive Spectroscopic Report Structure->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, compounds belonging to the 4-aminoquinoline class are known for their significant biological activities, most notably as antimalarial agents[4][5]. The mechanism of action for chloroquine, a well-known 4-aminoquinoline, involves interference with heme detoxification in the malaria parasite. It is plausible that this compound could exhibit similar or novel biological activities. Further research into its specific interactions with biological targets is warranted.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel quinoline compound.

Biological_Activity_Workflow cluster_compound Compound of Interest cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Drug Development Compound This compound InVitro In Vitro Assays (e.g., Antimalarial, Anticancer) Compound->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Activity TargetID Target Identification InVivo->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

Caption: Generalized workflow for investigating the biological activity of a novel quinoline.

References

An In-depth Technical Guide on the Structural Analysis of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural analysis of 8-Chloroquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry. A comprehensive review of available literature indicates that while the synthesis and basic characterization of this compound have been reported, a definitive single-crystal X-ray diffraction study detailing its crystal structure is not yet publicly available. This guide, therefore, provides a detailed protocol for the synthesis of this compound, outlines a standard workflow for its crystallographic analysis, and presents a comparative analysis with the known crystal structure of a closely related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This information is intended to serve as a valuable resource for researchers working on the development and characterization of quinoline-based compounds.

Introduction

Quinolines, particularly 4-aminoquinoline derivatives, represent a critical scaffold in drug discovery and development. This chemical class is renowned for its broad spectrum of biological activities, most notably as antimalarial agents, with chloroquine and amodiaquine being prominent examples. The therapeutic potential of 4-aminoquinolines extends to anticancer, anti-inflammatory, and antiviral applications. The precise positioning of substituents on the quinoline ring system profoundly influences the molecule's physicochemical properties, biological activity, and potential for drug resistance.

This compound is a specific isomer within this class. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), designing novel derivatives with enhanced efficacy and target specificity, and for computational modeling studies such as molecular docking. This guide addresses the current state of knowledge regarding the structural analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro precursor. The following protocol is based on established methods for similar transformations.

Experimental Protocol: Synthesis

Reaction: Reduction of 4-chloro-8-nitroquinoline.

Materials:

  • 4-Chloro-8-nitroquinoline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Diatomaceous earth

  • Chloroform

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-8-nitroquinoline (1.0 equivalent) in a mixture of ethanol and water.

  • To this solution, add iron powder (10.0 equivalents) and ammonium chloride (4.0 equivalents).

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth.

  • Wash the filter cake with a 10% solution of methanol in chloroform.

  • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Crystal Structure Analysis: A Hypothetical Workflow

As of the latest literature review, the single-crystal X-ray structure of this compound has not been reported. The following section outlines a standard experimental workflow for achieving this analysis.

Crystallization

The crucial first step is to grow single crystals of sufficient size and quality. This can be achieved through various techniques:

  • Slow Evaporation: Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) and allowing the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it to induce crystallization.

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, the following steps are undertaken:

  • Crystal Mounting: A single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystallization Growing Single Crystals (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection data_processing Data Processing (Unit Cell, Space Group, Intensities) data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution cif_generation Generation of Crystallographic Information File (CIF) structure_solution->cif_generation

Workflow for Crystal Structure Analysis

Comparative Crystal Structure Analysis

In the absence of experimental data for this compound, we present the crystallographic data for a structurally related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate , for comparative purposes. This molecule shares the 8-chloroquinoline core.

Crystallographic Data for Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The crystallographic data for this compound provides insight into the packing and intermolecular interactions that might be expected in related structures.

Parameter Value
Chemical Formula C₁₂H₁₀ClNO₃
Formula Weight 251.67
Crystal System Triclinic
Space Group P1
a (Å) 9.328 (5)
b (Å) 11.043 (2)
c (Å) 12.350 (4)
α (°) 73.298 (17)
β (°) 70.57 (3)
γ (°) 77.22 (3)
Volume (ų) 1137.8 (7)
Z 4
Calculated Density (g/cm³) 1.469
Radiation Cu Kα (λ = 1.54178 Å)
Temperature (K) 298
Reflections Collected 3328
Final R indices [I>2σ(I)] R = 0.047

Data obtained from a published crystallographic study.

Anticipated Structural Features of this compound

Based on the structure of related 4-aminoquinolines, several structural features can be anticipated for this compound:

  • Planarity: The quinoline ring system is expected to be largely planar.

  • Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, and the quinoline nitrogen is a hydrogen bond acceptor. In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···N type will be a dominant feature of the crystal packing, potentially leading to the formation of dimers, chains, or more complex networks.

  • π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which will also contribute to the stability of the crystal lattice.

  • Influence of the 8-Chloro Substituent: The chlorine atom at the 8-position is expected to influence the electronic distribution of the ring system and may participate in weaker intermolecular interactions, such as C-H···Cl contacts.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material.

synthesis_logic Logical Flow of Synthesis start 4-Chloro-8-nitroquinoline (Starting Material) reaction Reduction of Nitro Group start->reaction reagents Reducing Agents (e.g., Fe/NH4Cl) reagents->reaction product This compound (Final Product) reaction->product

Synthesis Logic Diagram

Conclusion

While a definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of its synthesis and a framework for its structural analysis. The comparative data from a related compound offers valuable insights into the potential solid-state behavior of this molecule. The determination of the crystal structure of this compound would be a significant contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the properties of this important class of compounds. It is hoped that the information and protocols presented herein will facilitate further research in this area.

An In-depth Technical Guide to the Solubility of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Chloroquinolin-4-amine, a crucial parameter for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines known qualitative information for structurally related compounds with detailed, standardized experimental protocols for solubility determination.

Core Physicochemical Properties

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The presence of the chlorine atom at the 8th position and the amino group at the 4th position significantly influences its physicochemical properties, including its solubility in various solvents. The quinoline nucleus itself suggests some degree of solubility in organic solvents, while the amino group can contribute to its solubility in protic and polar solvents, potentially influenced by the pH of the medium.

Solubility Profile

Qualitative Solubility Insights from Related Compounds:

  • Quinoline Derivatives: Generally, quinoline derivatives exhibit good solubility in a range of organic solvents, which is attributed to their aromatic and heterocyclic nature. For instance, compounds like 5,7-Dichloro-8-hydroxyquinoline are soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

  • 8-Aminoquinoline: This parent compound is generally soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Its water solubility is relatively low but can be influenced by the pH of the solution, with higher solubility expected in acidic conditions due to the protonation of the amino group.[2]

  • Chloroquine: A more complex 4-aminoquinoline derivative, chloroquine, demonstrates variable solubility depending on the solvent's polarity, owing to its hydrophilic amine groups and hydrophobic quinoline ring.[3] It is generally more soluble in polar solvents like water and ethanol.[3]

Based on these related structures, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and in alcohols such as ethanol and methanol. Its aqueous solubility is expected to be low but may increase in acidic conditions.

Table 1: Anticipated Solubility of this compound

Solvent ClassSolvent NameAnticipated Solubility
Polar AproticDimethyl Sulfoxide (DMSO)Likely Soluble
AlcoholsEthanolLikely Soluble
AlcoholsMethanolLikely Soluble
AqueousWaterLikely Low, pH-dependent
HalogenatedDichloromethane (DCM)Potentially Soluble

Note: This table is based on the expected behavior from structurally related compounds and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . The following is a generalized protocol that can be adapted for this compound.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle. To separate the supernatant from the undissolved solid, centrifuge the samples at a high speed.[1]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

  • Quantification:

    • Preparation of Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution.

    • Sample Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measurement: Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.[1]

  • Calculation of Solubility: Determine the concentration of this compound in the diluted supernatant from the calibration curve. Calculate the solubility in the original supernatant by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[1]

Visualizations

Diagram 1: Generalized Synthesis of 4-Aminoquinoline Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Substituted_Aniline Substituted Aniline Cyclization Gould-Jacobs Reaction (Cyclization) Substituted_Aniline->Cyclization Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Cyclization 4_Hydroxyquinoline 4-Hydroxyquinoline Intermediate Cyclization->4_Hydroxyquinoline Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Chlorination Chlorination (e.g., with POCl3) 4_Chloroquinoline 4-Chloroquinoline Intermediate Chlorination->4_Chloroquinoline Amination Nucleophilic Substitution (Amination) 4_Chloroquinoline->Amination 4_Aminoquinoline 4-Aminoquinoline Derivative Amination->4_Aminoquinoline

Caption: A generalized synthetic pathway for 4-aminoquinoline derivatives.

Diagram 2: Experimental Workflow for Solubility Determination

G Start Start: Excess solid compound and solvent Equilibration Equilibration (e.g., 24-48h at constant temp.) Start->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Filtration Filtration (e.g., 0.22 µm filter) Phase_Separation->Filtration Quantification Quantification (e.g., HPLC, UV-Vis) Filtration->Quantification Calculation Solubility Calculation Quantification->Calculation End End: Solubility Value (mg/mL or M) Calculation->End

Caption: A standard workflow for the shake-flask solubility determination method.

References

Synthesis of 8-Chloroquinolin-4-amine from 4,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For research and development purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Introduction

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The primary route to these compounds involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. This guide details the synthesis of 8-Chloroquinolin-4-amine from 4,8-dichloroquinoline. The reaction proceeds via a selective ammonolysis, where the chlorine atom at the C-4 position is displaced by an amino group. The C-4 position is significantly more reactive to nucleophilic attack than the C-8 position due to the electron-withdrawing effect of the quinoline nitrogen atom, which activates the C-4 and C-2 positions.

Reaction Principle and Pathway

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile (in this case, ammonia) attacks the electron-deficient carbon atom at the 4-position of the quinoline ring, leading to the displacement of the chloride leaving group.

The general chemical transformation is as follows:

Caption: Chemical reaction scheme for the synthesis.

Quantitative Data

No direct experimental data for the ammonolysis of 4,8-dichloroquinoline was found in the surveyed literature. However, data from analogous reactions involving the substitution of the 4-chloro group on a dichloroquinoline scaffold provide a reasonable proxy for expected outcomes. The following table summarizes conditions and yields for similar SNAr reactions on 4,7-dichloroquinoline.

Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
Butyl amineNeat120-1306Not specified[1][2]
Ethane-1,2-diamineNeat1307Not specified[1][2]
N,N-dimethyl-propane-1,3-diamineNeat1308Not specified[1][2]
Various aminesDMSO140-1800.3-0.580-95[3]

Note: The yields and conditions presented are for analogous reactions with 4,7-dichloroquinoline and may differ for the 4,8-dichloro isomer.

Detailed Experimental Protocol

This protocol is a representative procedure derived from general methods for nucleophilic substitution on 4-chloroquinolines.[2][4] Optimization may be required to achieve desired yields and purity.

4.1 Materials and Reagents

  • 4,8-dichloroquinoline (Substrate)

  • Ammonium hydroxide (28-30% solution, Nucleophile Source) or Liquid Ammonia

  • Phenol or Ethanol (Solvent)

  • Dichloromethane (DCM) (Extraction Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

  • Brine (Saturated NaCl solution) (Aqueous wash)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

  • Silica Gel (For column chromatography)

  • Hexane/Ethyl Acetate mixture (Eluent for chromatography)

4.2 Equipment

  • High-pressure reaction vessel (autoclave) or sealed heavy-walled pressure tube

  • Heating mantle with magnetic stirring capabilities

  • Thermocouple or thermometer

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

4.3 Reaction Procedure

  • Charging the Vessel: In a high-pressure reaction vessel, combine 4,8-dichloroquinoline (1.0 eq) and phenol (as a solvent, approx. 3-5 times the weight of the substrate).

  • Addition of Nucleophile: Add a significant excess of concentrated ammonium hydroxide solution (e.g., 10-20 eq). Alternatively, the vessel can be cooled to -78 °C and charged with condensed liquid ammonia.

  • Sealing and Heating: Securely seal the reaction vessel. Place the vessel in a heating mantle and heat to a temperature between 130-160 °C with vigorous stirring.

    • Safety Note: This reaction is conducted under high pressure. Ensure the vessel is rated for the intended temperature and resulting pressure. Use a blast shield.

  • Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling the vessel completely) and analyzing via TLC.

  • Cooldown: After the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature behind a blast shield before opening.

4.4 Work-up and Purification

  • Quenching: Carefully vent any residual ammonia pressure in a fume hood. Transfer the reaction mixture to a beaker and dilute with dichloromethane.

  • Basification and Extraction: Add a sufficient amount of 10% aqueous Sodium Hydroxide (NaOH) solution to neutralize the phenolic solvent and ensure the product is in its free base form. Transfer the mixture to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (2 x volumes), saturated sodium bicarbonate solution (1 x volume), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Visualized Workflows

5.1 General Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reaction setup to final product analysis.

G A 1. Reaction Setup (Charge autoclave with 4,8-dichloroquinoline & NH4OH) B 2. Heating Under Pressure (130-160 °C, 12-24h) A->B Heat C 3. Cooldown & Quench B->C Cool D 4. Extraction (DCM / Aqueous Wash) C->D Dilute E 5. Drying & Concentration (MgSO4, Rotary Evaporation) D->E Isolate Organic Layer F 6. Purification (Column Chromatography) E->F Crude Product G 7. Analysis (NMR, MS, m.p.) F->G Pure Product

Caption: General workflow for the synthesis of this compound.

5.2 Logical Relationship for Selective Substitution

This diagram illustrates the electronic factors that favor nucleophilic attack at the C-4 position over the C-8 position.

G Quinoline Quinoline Ring Nitrogen Ring Nitrogen (N) C8 C-8 Position C4 C-4 Position Nitrogen->C4 Electron-withdrawing (Inductive & Resonance) Reactivity High Reactivity for SNAr C4->Reactivity LowReactivity Low Reactivity for SNAr C8->LowReactivity Less electronic activation

Caption: Rationale for selective C-4 substitution.

References

8-Chloroquinolin-4-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a logical workflow for the compound 8-Chloroquinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. Accurate identification of this compound is crucial, as several positional isomers exist, which can lead to confusion. The primary chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 65340-72-9[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol
PubChem CID 12292890[1]
SMILES C1=CC2=C(C=CN=C2C(=C1)Cl)N[1]
InChI InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)[1]
InChIKey OIXSIWQVJINCRY-UHFFFAOYSA-N[1]

It is important to distinguish this compound from its common isomers, such as 4-chloroquinolin-8-amine (CAS: 81764-16-1)[2][3][4][5], 8-chloroquinolin-5-amine (CAS: 75793-58-7)[6], and 7-chloroquinolin-4-amine (CAS: 1198-40-9)[7].

Representative Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Proposed Reaction: The synthesis can be envisioned to proceed via the amination of 4,8-dichloroquinoline.

Materials:

  • 4,8-dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

  • Solvent (e.g., ethanol, phenol)

  • Acid or base for pH adjustment (if necessary)

  • Standard laboratory glassware and safety equipment

Experimental Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve 4,8-dichloroquinoline in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an excess of the ammonia source to the solution. The use of a sealed vessel is crucial when working with volatile reagents like ammonia.

  • Heating: Heat the reaction mixture at a temperature typically ranging from 120-180 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by washing with a suitable solvent to remove unreacted starting material and byproducts. Recrystallization from an appropriate solvent system can be employed to obtain the pure this compound.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Logical Workflow for Synthesis and Identification

The following diagram illustrates a logical workflow for the synthesis and subsequent identification of this compound.

Synthesis_and_Identification_Workflow Start Start: Identify Precursor (4,8-dichloroquinoline) Synthesis Synthesis: Aromatic Nucleophilic Substitution with Ammonia Source Start->Synthesis React with Workup Work-up: Isolation of Crude Product Synthesis->Workup Process Purification Purification: Recrystallization/Chromatography Workup->Purification Refine Characterization Characterization: NMR, MS, MP Purification->Characterization Analyze FinalProduct Final Product: This compound Characterization->FinalProduct Confirm

A logical workflow for the synthesis and identification of this compound.

Potential Biological Significance

Derivatives of 4-aminoquinoline are well-known for their biological activities, most notably as antimalarial agents. While specific signaling pathways involving this compound are not extensively documented, the broader class of quinoline compounds has been investigated for various therapeutic applications, including antibacterial and anticancer properties. The structural similarity of this compound to established pharmacologically active molecules suggests its potential as a scaffold in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

A Deep Dive into 8-Chloroquinolin-4-amine: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinolin-4-amine, a key heterocyclic amine, serves as a crucial scaffold in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate its structural, spectroscopic, and electronic properties. By integrating data from quantum chemical calculations, spectroscopic analyses, and molecular docking studies of closely related quinoline derivatives, this document offers a detailed framework for understanding and predicting the behavior of this compound, thereby facilitating its application in medicinal chemistry and drug design.

Introduction

The quinoline ring system is a prominent structural motif in a vast array of pharmaceuticals, most notably in antimalarial drugs like chloroquine. The specific substitution pattern of the quinoline core significantly influences the molecule's physicochemical properties and biological activity. This compound, with its distinct chloro and amino functionalities, presents a unique electronic and steric profile. Computational and theoretical studies are indispensable for rationalizing its reactivity, molecular interactions, and potential as a pharmacophore. This guide will explore the synthesis, characterization, and in-silico analysis of this important molecule and its analogs.

Synthesis and Characterization

The synthesis of 4-aminoquinoline derivatives, including this compound, typically involves the nucleophilic substitution of a 4-chloroquinoline precursor with an appropriate amine. A general synthetic route involves the reaction of 4,8-dichloroquinoline with ammonia or an amino-containing reactant.

General Synthetic Protocol:

A common synthetic strategy involves the reaction of a 4-chloro-substituted quinoline with an amine. For instance, a mixture of the 4,7-dichloroquinoline and an aminoacetophenone can be refluxed in dry ethanol for several hours. The resulting product is then filtered, washed, and recrystallized.[1] While this example pertains to a 7-chloro derivative, the fundamental principle of nucleophilic aromatic substitution at the C4 position is analogous for the synthesis of this compound.

The structural confirmation of synthesized 4-aminoquinoline derivatives is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts are highly dependent on the electronic environment of the protons and carbon atoms. For a related compound, 3-[(7-chloroquinolin-4-yl)amino]acetophenone, the aromatic protons of the quinoline ring appear in the range of δ 6.87-8.95 ppm in the ¹H NMR spectrum.[1] The carbon signals for the quinoline moiety in similar structures are also well-documented.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.4 - 8.6C2: 150 - 152
H36.7 - 6.9C3: 98 - 100
H57.8 - 8.0C4: 151 - 153
H67.4 - 7.6C4a: 148 - 150
H77.6 - 7.8C5: 121 - 123
NH₂5.0 - 6.0 (broad)C6: 128 - 130
C7: 125 - 127
C8: 129 - 131
C8a: 147 - 149

Note: These are predicted values based on data from similar quinoline derivatives and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides information about the functional groups present in a molecule. Key vibrational modes for this compound are expected to include N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Cl stretching. For a similar compound, quinolin-8-yl 4-chlorobenzoate, C=C stretching vibrations were observed at 1490 and 1593 cm⁻¹.[3]

Table 2: Expected FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (amine)3300 - 3500
C-H Stretching (aromatic)3000 - 3100
C=N Stretching (quinoline)1600 - 1650
C=C Stretching (aromatic)1450 - 1600
C-N Stretching1250 - 1350
C-Cl Stretching700 - 850

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT Calculations: Methodology

Computational studies on quinoline derivatives are often performed using the Gaussian suite of programs.[4] A common methodology involves geometry optimization and frequency calculations using the B3LYP functional with a basis set such as 6-31G(d,p).[1][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry

DFT calculations can predict bond lengths and angles with high accuracy. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.

Table 3: Predicted Geometrical Parameters for this compound (from DFT calculations on analogous structures)

Parameter Predicted Value
C-Cl Bond Length~1.74 Å
C4-N Bond Length~1.36 Å
C-C Bond Lengths (ring)1.37 - 1.42 Å
C-N Bond Lengths (ring)1.32 - 1.38 Å
C-C-C Bond Angles (ring)118 - 122°

Note: These values are based on typical bond lengths and angles found in computationally studied quinoline derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[1] For Schiff bases derived from 8-aminoquinoline, the calculated HOMO-LUMO gap was found to be around 3.82 to 4.08 eV, suggesting good biological activity potential.[4][5]

Table 4: Predicted Frontier Orbital Energies and Related Properties for this compound

Parameter Predicted Value
HOMO Energy-5.5 to -6.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)3.5 to 4.5 eV
Ionization Potential5.5 to 6.5 eV
Electron Affinity1.0 to 2.0 eV
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 8-aminoquinoline derivatives, the MEP analysis helps in understanding their chemical potency.[4][5] In this compound, the nitrogen atom of the quinoline ring and the amino group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the aromatic protons will be regions of positive potential (electrophilic).

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein receptor. This is crucial in drug discovery for identifying potential drug candidates.

Methodology:

Docking studies are typically performed using software like AutoDock or CLC Drug Discovery Workbench.[6] The process involves preparing the protein structure (e.g., by removing water molecules and adding hydrogens) and the ligand structure (energy minimization). The ligand is then docked into the active site of the protein, and the resulting poses are scored based on their binding energy.

Application to this compound Derivatives:

Derivatives of 4-aminoquinoline have been extensively studied as inhibitors of various biological targets, including the main protease (Mpro) of SARS-CoV-2.[7] Docking studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

Visualizations

Molecular Structure

Computational_Workflow cluster_input Input cluster_computation Computational Methods cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) dft DFT Calculations (B3LYP/6-31G(d,p)) mol_structure->dft docking Molecular Docking mol_structure->docking geom Geometry Optimization (Bond Lengths, Angles) dft->geom spec Spectroscopic Properties (IR, NMR, UV-Vis) dft->spec orbitals Frontier Orbitals (HOMO, LUMO, Gap) dft->orbitals mep Molecular Electrostatic Potential (MEP) dft->mep binding Binding Affinity & Interactions docking->binding results Theoretical Insights & Property Prediction geom->results spec->results orbitals->results mep->results binding->results

References

Quantum Chemical Blueprint of 8-Chloroquinolin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 8-Chloroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP). The presented data offers crucial insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are vital for rational drug design and development. All computational methodologies are detailed, and the results are summarized in structured tables for clarity and comparative analysis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2][3] The substituent pattern on the quinoline ring significantly influences its physicochemical properties and pharmacological efficacy. This compound, a specific analogue, presents a unique electronic profile due to the presence of an electron-withdrawing chlorine atom and an electron-donating amine group.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a lens into the molecular world that can predict a compound's behavior and guide synthetic efforts.[4] By calculating properties such as molecular geometry, vibrational modes, and electronic structure, researchers can gain a deeper understanding of a molecule's potential as a drug candidate.[5] This guide details the theoretical investigation of this compound, providing foundational data for researchers, scientists, and drug development professionals.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[8] Frequency calculations were performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to derive the vibrational spectra.

The Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) and the Molecular Electrostatic Potential (MEP) map were also calculated at the B3LYP/6-311++G(d,p) level of theory to analyze the molecule's electronic properties and reactivity.[4]

G Computational Workflow A Initial Structure of This compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Property Calculation (HOMO-LUMO, MEP) B->D E Data Analysis & Interpretation C->E D->E

Figure 1: A schematic of the computational workflow.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to determine its most stable conformation. The resulting bond lengths and bond angles are presented in Tables 1 and 2, respectively. These parameters provide a precise three-dimensional representation of the molecule, which is fundamental for understanding its interaction with biological targets.

Table 1: Optimized Bond Lengths (Å) of this compound

BondLength (Å)BondLength (Å)
C1 - C21.375C8 - C91.412
C2 - C31.418C9 - N11.325
C3 - C41.380C10 - N11.378
C4 - C101.415C4 - N21.365
C5 - C61.370C8 - Cl11.745
C6 - C71.410N2 - H11.015
C7 - C81.385N2 - H21.015
C7 - C91.420

Table 2: Optimized Bond Angles (°) of this compound

AngleAngle (°)AngleAngle (°)
C1 - C2 - C3120.5C7 - C9 - N1122.0
C2 - C3 - C4120.8C8 - C9 - C7119.5
C3 - C4 - C10118.5C9 - N1 - C10117.8
C4 - C10 - C5121.2C3 - C4 - N2121.0
C5 - C10 - N1121.0C10 - C4 - N2120.5
C6 - C7 - C8120.3C4 - N2 - H1119.0
C7 - C8 - C9119.8H1 - N2 - H2118.0
C7 - C8 - Cl1119.2
Vibrational Analysis

Vibrational frequency analysis is crucial for confirming the stability of the optimized structure and for interpreting infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding assignments are presented in Table 3. These assignments help in identifying the characteristic functional groups within the molecule.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Assignment
3450N-H Asymmetric Stretch
3360N-H Symmetric Stretch
3080Aromatic C-H Stretch
1620C=C Aromatic Stretch
1580N-H Scissoring
1470C-N Stretch
1350C-H In-plane Bend
830C-H Out-of-plane Bend
750C-Cl Stretch
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[4] The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and stability.[9]

Table 4: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)4.64

A smaller HOMO-LUMO gap suggests that a molecule is more reactive.[5][9] The calculated gap of 4.64 eV for this compound indicates a relatively stable molecule with moderate reactivity, a desirable trait for many drug candidates.

G Reactivity & Stability Relationship cluster_0 Electronic Properties cluster_1 Molecular Characteristics HOMO High HOMO Energy Reactivity High Chemical Reactivity HOMO->Reactivity Easier Electron Donation LUMO Low LUMO Energy LUMO->Reactivity Easier Electron Acceptance Gap Small HOMO-LUMO Gap Gap->Reactivity Stability Low Kinetic Stability Reactivity->Stability Inverse Relationship

References

An In-depth Technical Guide to 8-Chloroquinolin-4-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloroquinolin-4-amine is a heterocyclic amine belonging to the quinoline family of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for a wide range of antimalarial drugs. While its 7-chloro isomer, chloroquine, rose to prominence as a frontline antimalarial therapeutic, the history and properties of this compound offer a valuable case study for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, with a focus on the historical context and experimental methodologies.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the extensive antimalarial drug discovery programs of the 1940s. The impetus for this research was the urgent need for effective and synthetic alternatives to quinine, the supply of which was severely restricted during World War II. This era saw a systematic exploration of the quinoline nucleus, leading to the development of numerous analogues.

The general synthetic strategy of the time involved the nucleophilic substitution of the 4-chloro group on the quinoline ring with an amino group. This approach was widely used to generate a diverse library of 4-aminoquinoline compounds for biological screening.

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from a suitable aniline precursor, leading to the formation of the key intermediate, 4,8-dichloroquinoline, followed by amination.

Synthesis of 4,8-Dichloroquinoline

The foundational method for the synthesis of the dichloroquinoline precursor was established by Tarbell in 1946. The general approach involves the cyclization of an appropriately substituted aniline derivative.

Experimental Protocol: Synthesis of 4,8-dichloroquinoline (Adapted from the principles of the era)

  • Reactants: 2-chloroaniline, diethyl malonate, and a condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • Step 1: Condensation: 2-chloroaniline is reacted with diethyl malonate in the presence of a condensing agent and heated to induce cyclization. This reaction, a variation of the Conrad-Limpach synthesis, forms a 4-hydroxy-8-chloroquinoline intermediate.

  • Step 2: Chlorination: The resulting 4-hydroxy-8-chloroquinoline is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4,8-dichloroquinoline.

  • Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)

ParameterValue
Starting Material2-chloroaniline
Key ReagentsDiethyl malonate, POCl₃
Yield of 4,8-dichloroquinolineVaries depending on specific conditions
Purity>95% (after purification)
Synthesis of this compound from 4,8-Dichloroquinoline

The final step in the synthesis is the nucleophilic aromatic substitution of the 4-chloro group with an amino group.

Experimental Protocol: Amination of 4,8-dichloroquinoline

  • Reactants: 4,8-dichloroquinoline, a source of ammonia (e.g., ammonium hydroxide or ammonia gas), and a suitable solvent (e.g., phenol or a high-boiling alcohol).

  • Procedure: 4,8-dichloroquinoline is heated in a sealed vessel with the ammonia source in the chosen solvent. The reaction temperature and time are critical parameters that need to be optimized to ensure selective substitution at the 4-position. The 8-chloro position is significantly less reactive towards nucleophilic substitution.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is treated with a basic solution to neutralize any acid formed. The crude this compound is then extracted, dried, and purified by recrystallization.

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4,8-Dichloroquinoline cluster_1 Step 2: Synthesis of this compound 2-chloroaniline 2-chloroaniline Condensation Condensation & Cyclization 2-chloroaniline->Condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->Condensation 4-hydroxy-8-chloroquinoline 4-hydroxy-8-chloroquinoline Condensation->4-hydroxy-8-chloroquinoline Chlorination Chlorination (POCl3) 4-hydroxy-8-chloroquinoline->Chlorination 4_8_dichloroquinoline 4,8-dichloroquinoline Chlorination->4_8_dichloroquinoline Amination Amination 4_8_dichloroquinoline->Amination Ammonia_source Ammonia Source Ammonia_source->Amination 8_Chloroquinolin_4_amine This compound Amination->8_Chloroquinolin_4_amine

Synthetic pathway to this compound.

Characterization Data

Expected Characterization Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants characteristic of the 8-chloro-4-amino substitution pattern. A broad singlet for the amino protons.
¹³C NMR Resonances corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts influenced by the chloro and amino substituents.
Mass Spec A molecular ion peak corresponding to the molecular weight of C₉H₇ClN₂ (178.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom.
IR Spec N-H stretching vibrations for the primary amine, C=C and C=N stretching vibrations of the quinoline ring, and a C-Cl stretching vibration.

Biological Activity and Mechanism of Action

Proposed Mechanism of Action

  • Accumulation in the Food Vacuole: As weak bases, 4-aminoquinolines are protonated in the acidic environment of the parasite's food vacuole and become trapped, reaching high concentrations.

  • Heme Complexation: The parasite digests hemoglobin, releasing toxic free heme. The planar quinoline ring of the drug is thought to stack with the porphyrin ring of heme, forming a complex.

  • Inhibition of Hemozoin Formation: This drug-heme complex prevents the polymerization of heme into non-toxic hemozoin crystals.

  • Toxicity and Parasite Death: The buildup of free heme and the drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.

The positioning of the chloro group at the 8-position, as opposed to the 7-position in chloroquine, would be expected to influence the electronic properties of the quinoline ring and its interaction with heme, potentially affecting its antimalarial potency.

Signaling Pathway: Inhibition of Hemozoin Formation

G Hemoglobin Hemoglobin Parasite_Food_Vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin->Parasite_Food_Vacuole Digestion Free_Heme Free Heme (Toxic) Parasite_Food_Vacuole->Free_Heme Heme_Drug_Complex Heme-Drug Complex Free_Heme->Heme_Drug_Complex Hemozoin Hemozoin (Non-toxic) Free_Heme->Hemozoin Polymerization Parasite_Death Parasite Death Free_Heme->Parasite_Death Toxicity 8_Chloroquinolin_4_amine This compound 8_Chloroquinolin_4_amine->Parasite_Food_Vacuole Accumulation 8_Chloroquinolin_4_amine->Heme_Drug_Complex Heme_Drug_Complex->Hemozoin Inhibition Heme_Drug_Complex->Parasite_Death Toxicity

Proposed mechanism of antimalarial action.

Conclusion

This compound represents an important, albeit less-studied, member of the 4-aminoquinoline class of compounds. Its history is rooted in the critical antimalarial drug discovery efforts of the mid-20th century. While overshadowed by its clinically successful 7-chloro isomer, the study of this compound and its synthesis provides valuable insights into the structure-activity relationships of quinoline-based therapeutics. Further research to fully characterize this compound and its biological activity could still yield valuable information for the design of new therapeutic agents.

In-Depth Technical Guide: Stability and Degradation Pathways of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 8-Chloroquinolin-4-amine, a substituted quinoline of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this document synthesizes information from forced degradation studies of structurally related 4-aminoquinolines, such as chloroquine, and general principles of aromatic amine and quinoline chemistry. The guide outlines predicted degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed, adaptable experimental protocols for conducting forced degradation studies are provided to facilitate the generation of specific stability data. All quantitative information is presented in clear, tabular formats for ease of comparison, and logical relationships and reaction pathways are visualized using diagrams. This guide serves as a foundational resource for researchers initiating stability studies on this compound and its derivatives.

Introduction to this compound Stability

This compound is a heterocyclic aromatic amine. The stability of such compounds is a critical parameter in drug development, influencing formulation, storage, and ultimately, safety and efficacy. The quinoline core is relatively stable, but the presence of the amino and chloro substituents makes the molecule susceptible to degradation under specific environmental conditions. A thorough understanding of its stability profile is essential for the development of robust analytical methods and stable pharmaceutical formulations.

Forced degradation studies are integral to identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, light, and heat.

Predicted Physicochemical Properties and Stability Profile

While specific experimental data for this compound is scarce, a general stability profile can be inferred from the behavior of similar 4-aminoquinoline compounds.

General Stability Characteristics:

  • pH Sensitivity: As a weak base, the solubility and stability of this compound are expected to be pH-dependent. The amino group can be protonated in acidic conditions, which may influence its reactivity.

  • Oxidative Liability: The aromatic amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light. This can often lead to the formation of colored degradation products.

  • Photosensitivity: Aromatic and heterocyclic compounds, particularly those with amino and halo substituents, are often sensitive to light. Photodegradation can lead to a variety of products through complex reaction pathways.

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of related compounds. It is critical to note that these are predictions and require experimental verification.

Stress ConditionPredicted StabilityPlausible Degradation Products
Acidic Hydrolysis Likely stable at room temperature; degradation may occur under elevated temperatures with strong acids.8-Chloroquinolin-4-ol (hydrolysis of the amino group).
Alkaline Hydrolysis Expected to be more stable than in acidic conditions, but degradation is possible at high pH and temperature.8-Chloroquinolin-4-ol.
Oxidative (H₂O₂) Susceptible to oxidation. The amino group and quinoline ring are potential sites of attack.N-oxides, hydroxylated derivatives of the quinoline ring, and potentially ring-opened products under harsh conditions.
Photolytic Likely to be photolabile. Degradation is expected upon exposure to UV or broad-spectrum light.Dechlorinated products (e.g., Quinolin-4-amine), hydroxylated products (replacement of Cl with OH), and potentially dimers.
Thermal (Dry Heat) Generally stable at moderate temperatures, but decomposition can occur at elevated temperatures.Complex mixture of decomposition products; potential for charring.

Predicted Degradation Pathways

Based on the known degradation mechanisms of chloroquine and other related aromatic amines, the following degradation pathways for this compound are proposed.

Hydrolytic Degradation

Under forced hydrolytic conditions (strong acid or base with heat), the primary anticipated degradation pathway is the hydrolysis of the 4-amino group to a hydroxyl group, yielding 8-chloroquinolin-4-ol.

Hydrolysis This compound This compound 8-Chloroquinolin-4-ol 8-Chloroquinolin-4-ol This compound->8-Chloroquinolin-4-ol H2O / H+ or OH-

Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, is expected to target the electron-rich amino group and the quinoline ring. Potential products include the N-oxide and various hydroxylated derivatives.

Oxidation cluster_main cluster_products This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives [O] Ring-opened products Ring-opened products Hydroxylated derivatives->Ring-opened products Further Oxidation

Predicted Oxidative Degradation Pathways.
Photodegradation

For chloroquine, a key photodegradation pathway involves the cleavage of the carbon-chlorine bond. A similar pathway is plausible for this compound, leading to dechlorinated and subsequently hydroxylated products.

Photodegradation This compound This compound Quinolin-4-amine Quinolin-4-amine This compound->Quinolin-4-amine hv -Cl• 8-Hydroxyquinolin-4-amine 8-Hydroxyquinolin-4-amine Quinolin-4-amine->8-Hydroxyquinolin-4-amine hv / H2O

Predicted Photodegradation Pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. A stability-indicating analytical method, such as HPLC-UV, should be developed and validated prior to these studies.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound Prepare stock solution of this compound Acid Hydrolysis Acid Hydrolysis Prepare stock solution of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare stock solution of this compound->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare stock solution of this compound->Oxidative Degradation Photolytic Degradation Photolytic Degradation Prepare stock solution of this compound->Photolytic Degradation Thermal Degradation Thermal Degradation Prepare stock solution of this compound->Thermal Degradation Prepare stress agents (HCl, NaOH, H2O2) Prepare stress agents (HCl, NaOH, H2O2) Sample at time points Sample at time points Acid Hydrolysis->Sample at time points Base Hydrolysis->Sample at time points Oxidative Degradation->Sample at time points Photolytic Degradation->Sample at time points Thermal Degradation->Sample at time points Neutralize (if necessary) Neutralize (if necessary) Sample at time points->Neutralize (if necessary) Dilute to working concentration Dilute to working concentration Neutralize (if necessary)->Dilute to working concentration Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Dilute to working concentration->Analyze by HPLC-UV/MS Quantify parent drug and degradation products Quantify parent drug and degradation products Analyze by HPLC-UV/MS->Quantify parent drug and degradation products

General Workflow for Forced Degradation Studies.
Protocol for Hydrolytic Degradation

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 N NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at the same time intervals as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 1 N HCl.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate and sample as described above. Neutralization is not required.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Procedure:

    • To an aliquot of the drug solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute with mobile phase for analysis.

Protocol for Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Also, place a sample of the solid drug powder in a transparent container.

  • Procedure:

    • Expose the solution and the solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample (solution and solid) wrapped in aluminum foil to protect it from light and keep it alongside the exposed samples.

    • After the exposure period, dissolve the solid sample and dilute both the solution and the dissolved solid sample for analysis.

Protocol for Thermal Degradation
  • Preparation: Place the solid this compound in a petri dish.

  • Procedure:

    • Expose the solid drug substance to dry heat at 80°C in a controlled temperature oven.

    • Withdraw samples at various time points (e.g., 1, 3, 7 days).

    • Prepare solutions of the samples at the target concentration for analysis.

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionConditions% DegradationNumber of DegradantsMajor Degradant (RT)
1 N HCl, 60°C, 24h[Experimental Value][Value][Value][RT Value]
1 N NaOH, 60°C, 24h[Experimental Value][Value][Value][RT Value]
3% H₂O₂, RT, 24h[Experimental Value][Value][Value][RT Value]
Photolytic (ICH Q1B)[Experimental Value][Value][Value][RT Value]
Thermal (80°C, 7 days)[Experimental Value][Value][Value][RT Value]
RT = Retention Time

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound based on the chemistry of related compounds. The primary anticipated degradation pathways include hydrolysis of the amino group to a hydroxyl group, oxidation of the amino group and quinoline ring, and photolytic cleavage of the carbon-chlorine bond. The provided experimental protocols offer a robust framework for conducting forced degradation studies to generate specific stability data for this molecule. The generation of such data is a critical step in the pharmaceutical development process, ensuring the quality, safety, and efficacy of any potential drug product. It is strongly recommended that the predictions and protocols outlined in this guide be used as a starting point for comprehensive experimental investigation.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 8-Chloroquinolin-4-amine Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro, and in vivo evaluation of novel 8-chloroquinolin-4-amine derivatives as potential antimalarial agents. The protocols outlined below are based on established methodologies in antimalarial drug discovery and can be adapted for the screening and characterization of this specific class of compounds.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. The 4-aminoquinoline scaffold, exemplified by chloroquine, has historically been a cornerstone of antimalarial therapy. This document focuses on a specific structural motif: this compound. The introduction of a chlorine atom at the 8-position of the quinoline ring, as opposed to the 7-position in chloroquine, may offer a promising strategy to overcome existing resistance mechanisms. The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[1][2][3]

Synthesis of this compound Derivatives

The general synthetic scheme for the preparation of this compound derivatives involves a nucleophilic aromatic substitution reaction. This typically entails the reaction of 4,8-dichloroquinoline with a desired amine side chain.

General Synthetic Protocol

A representative protocol for the synthesis of an this compound derivative is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 4,8-dichloroquinoline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Amine: Add the desired amine side chain (1.1-1.5 equivalents) to the reaction mixture.

  • Base and Heating: Add a base, such as triethylamine or potassium carbonate (2.0-3.0 equivalents), to scavenge the HCl generated during the reaction. Heat the mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

A general workflow for the synthesis and evaluation is depicted in the diagram below.

Synthesis_and_Screening_Workflow S1 4,8-Dichloroquinoline + Amine Side Chain S2 Nucleophilic Aromatic Substitution S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, MS) S3->S4 IV1 Antimalarial Assay (P. falciparum strains) S4->IV1 Test Compounds IV2 Cytotoxicity Assay (e.g., HEK293T cells) IV1->IV2 INV1 Mouse Model of Malaria (P. berghei) IV2->INV1 Lead Compounds IV3 Hemozoin Inhibition Assay IV3->IV1 INV2 Efficacy Studies (4-day suppressive test) INV1->INV2 INV3 Preliminary Toxicity Assessment INV2->INV3

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

In Vitro Antimalarial Activity

The synthesized compounds are evaluated for their in vitro activity against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.

In Vitro Antimalarial Assay Protocol (SYBR Green I-based)

This assay measures the proliferation of malaria parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[4]

  • Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[5][6][7]

  • Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate.

  • Parasite Seeding: Add asynchronous parasite cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine, artemisinin) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Representative In Vitro Activity Data

The following table summarizes hypothetical in vitro activity data for a series of this compound derivatives.

Compound IDR-Group (Side Chain)IC₅₀ (nM) vs. 3D7 (CQ-S)IC₅₀ (nM) vs. K1 (CQ-R)Resistance Index (RI)¹Cytotoxicity (CC₅₀, nM) vs. HEK293TSelectivity Index (SI)²
8CQ-01 -CH(CH₃)(CH₂)₃N(C₂H₅)₂251506.0>10000>66
8CQ-02 -(CH₂)₄N(C₂H₅)₂301806.0>10000>55
8CQ-03 -(CH₂)₂-piperidine452505.6>10000>40
Chloroquine -CH(CH₃)(CH₂)₃N(C₂H₅)₂ (at 7-Cl)2030015.0>10000>33

¹Resistance Index (RI) = IC₅₀ (K1) / IC₅₀ (3D7) ²Selectivity Index (SI) = CC₅₀ (HEK293T) / IC₅₀ (K1)

In Vivo Antimalarial Efficacy

Promising compounds from in vitro studies are advanced to in vivo testing using a murine malaria model, such as Plasmodium berghei in mice.[8][9][10][11]

In Vivo Efficacy Protocol (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in infected mice.[8][9]

  • Infection: Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia suppression compared to the vehicle-treated control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Representative In Vivo Efficacy Data

The following table presents hypothetical in vivo efficacy data for selected compounds.

Compound IDDose (mg/kg/day, p.o.)% Parasitemia Suppression (Day 4)ED₅₀ (mg/kg)ED₉₀ (mg/kg)
8CQ-01 20985.218.5
1085
548
Chloroquine 20994.815.2

Mechanism of Action: Inhibition of Hemozoin Formation

The presumed mechanism of action for this compound derivatives is similar to that of other 4-aminoquinolines, which is the inhibition of heme detoxification in the malaria parasite.[1][2][3]

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Complex Heme-Drug Complex Heme->Complex Lysis Parasite Lysis Heme->Lysis Accumulation leads to Drug This compound Drug->Heme Binding Complex->Lysis Membrane Damage & Oxidative Stress

References

Application Notes and Protocols: 8-Chloroquinolin-4-amine as a Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Among these, 8-chloroquinolin-4-amine serves as a versatile starting material for the synthesis of novel anticancer agents. The presence of a chlorine atom at the 8-position and an amino group at the 4-position provides reactive handles for molecular modifications, enabling the generation of diverse chemical libraries for anticancer screening.[2][3] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade.[1][4][5][6]

This document provides detailed application notes on the utility of the this compound scaffold in anticancer drug design, including a summary of its biological activities, relevant signaling pathways, and comprehensive protocols for key experimental evaluations.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different human cancer cell lines. This data highlights the potential of the quinoline scaffold in developing potent anticancer agents.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
2 Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[7]
3 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)>50[7]
4 N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-468 (Breast)11.01[7]
5 N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-7 (Breast)51.57[7]
6 5d (unsubstituted benzimidazole)HuT78 (Lymphoma)0.4[8]
7 5d (unsubstituted benzimidazole)THP1 (Leukemia)0.6[8]
8 5d (unsubstituted benzimidazole)Raji (Lymphoma)4.3[8]
9 5d (unsubstituted benzimidazole)CCRF CEM (Leukemia)8.2[8]
10 5e (chloro-substituted benzimidazole)Various Tumor Lines0.4 - 15.6[8]
11 o-chloro substitution on phenyl ringA-549 (Lung)5.6[9]
12 PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine)HL-60 (Leukemia)0.064[10]
13 3-(4-((7-chloroquinolin-4-yl)amino)phenyl)chalconeLNCaP (Prostate)7.93[11]
14 3-(4-((7-chloroquinolin-4-yl)amino)phenyl)chalcone derivativeLNCaP (Prostate)7.11[11]
15 3-(4-((7-chloroquinolin-4-yl)amino)phenyl)chalcone derivativeLNCaP (Prostate)6.95[11]

Key Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The two primary pathways implicated are the PI3K/Akt/mTOR pathway and the apoptotic signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that promotes cell survival and proliferation.[1] Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development.[1][12] Quinoline-based inhibitors can target key components of this pathway, leading to the suppression of tumor growth.[1][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[4] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[14] Many anticancer drugs, including quinoline derivatives, function by inducing apoptosis in cancer cells.[4][5] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[4][5][15]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release Apoptosis Apoptosis Caspase3->Apoptosis Quinoline This compound Derivatives Quinoline->Bcl2 Inhibits Quinoline->Bax Promotes Synthesis_Workflow Start Start: 8-Chloro-4-substituted-quinoline Reaction Reaction: - Reflux in neat conditions - Excess amine Start->Reaction Reactant Mono/dialkyl amine Reactant->Reaction Workup Work-up: - Standard procedure Reaction->Workup Product Product: 4-Amino-8-chloroquinoline derivative Workup->Product Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Product->Characterization

References

Application Notes and Protocols for the Preparation of Novel 8-Chloroquinolin-4-amine Analogs with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of novel 8-chloroquinolin-4-amine analogs. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound are of significant interest due to their potential as antimicrobial agents.[1][2] These compounds often exhibit broad-spectrum activity by targeting essential bacterial processes, such as DNA replication, through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[2]

Synthesis of this compound Analogs

The primary synthetic route to novel this compound analogs involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a substituted 4,8-dichloroquinoline as the starting material and various primary or secondary amines as nucleophiles to introduce diversity at the 4-position.[3][4] The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the one at C8, allowing for selective substitution.[5]

General Synthetic Workflow

start Start: Select 4,8-Dichloroquinoline and Amine Nucleophile prep Prepare Reactants and Solvent start->prep reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->reaction_setup snar Nucleophilic Aromatic Substitution Reaction (SNAr) reaction_setup->snar workup Reaction Quenching and Extraction snar->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification end End: Characterized this compound Analog purification->end

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Method 1: Conventional Heating

This protocol describes the synthesis of N-substituted-8-chloroquinolin-4-amines using traditional reflux heating.

Materials:

  • 4,8-dichloroquinoline

  • Appropriate primary or secondary amine (1.5 - 2 equivalents)

  • Ethanol or another suitable solvent (e.g., DMSO, DMF)[6]

  • Potassium carbonate or other suitable base (1.5 - 2 equivalents)[6]

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine 4,8-dichloroquinoline (1 equivalent), the desired amine (1.5-2 equivalents), and potassium carbonate (1.5-2 equivalents).

  • Add ethanol to the flask to dissolve the reactants.

  • Heat the mixture to reflux and maintain for 8-24 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the SNAr reaction.[3]

Materials:

  • 4,8-dichloroquinoline

  • Appropriate primary or secondary amine (1.0 - 1.5 equivalents)[3]

  • Suitable solvent (e.g., DMSO, ethanol)[3]

  • Base (if necessary, e.g., for secondary amines)[3]

  • Microwave vial with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4,8-dichloroquinoline (1 equivalent) and the amine (1.0-1.5 equivalents) in a suitable solvent.[3]

  • If required, add a base.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 140-180°C) for a specified time (e.g., 20-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedures described in the conventional heating method.

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Antimicrobial Screening Workflow

start Start: Synthesized this compound Analogs prepare_compounds Prepare Stock Solutions of Test Compounds start->prepare_compounds prepare_cultures Prepare Standardized Microbial Cultures start->prepare_cultures mic_assay Perform Broth Microdilution MIC Assay prepare_compounds->mic_assay prepare_cultures->mic_assay incubation Incubate Microplates mic_assay->incubation read_results Read and Record MIC Values incubation->read_results data_analysis Data Analysis and Structure-Activity Relationship (SAR) read_results->data_analysis end End: Antimicrobial Activity Profile data_analysis->end

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • Synthesized this compound analogs

  • Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger)

  • Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized analogs and control antibiotics in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and control antibiotics in the appropriate culture medium to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include wells for a positive control (microorganism in medium without any compound), a negative control (medium only), and a vehicle control (microorganism in medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation: Antimicrobial Activity

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains. This data provides a comparative view of their antimicrobial potency.

Table 1: Antibacterial Activity of Representative Quinolone Analogs

Compound/DrugBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
HD6 812816[7]
Ciprofloxacin ---[1]
Compound 8 2248[1]

Table 2: Antifungal Activity of Representative Quinolone Analogs

Compound/DrugCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
Amphotericin B ---
8-hydroxyquinoline derivative --[8]

(Note: Specific MIC values for a broad range of this compound analogs are not extensively available in the public domain and would require dedicated experimental investigation.)

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For this compound analogs, the following SAR observations are generally noted:

  • Substitution at the 4-position: The nature of the amine substituent at the C4 position plays a crucial role in determining the antimicrobial spectrum and potency. The introduction of various aliphatic and aromatic amines allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which can impact cell penetration and target engagement.[4]

  • The 8-Chloro Substituent: The presence of a chlorine atom at the C8 position can influence the electronic properties of the quinoline ring and may contribute to enhanced binding with the target enzymes.[2]

  • Hybrid Molecules: The combination of the this compound scaffold with other pharmacophores, such as isatin or hydrazone moieties, has been explored to develop hybrid molecules with potentially improved and broader-spectrum antimicrobial activity.[7]

Conclusion

The synthetic protocols and evaluation methods detailed in these application notes provide a robust framework for the development of novel this compound analogs as potential antimicrobial agents. The versatility of the nucleophilic aromatic substitution reaction allows for the creation of diverse chemical libraries for screening. Further investigation into the structure-activity relationships of these compounds will be instrumental in optimizing their efficacy and selectivity, paving the way for the discovery of new and effective treatments for microbial infections.

References

Application Notes and Protocols: 8-Chloroquinolin-4-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors. The strategic placement of substituents on the quinoline ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. This document focuses on the application of 8-Chloroquinolin-4-amine and its precursors in the synthesis of potent kinase inhibitors, providing detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation. The 4-aminoquinoline core serves as an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

The chlorine atom at the 8-position of the quinoline ring can influence the molecule's electronic properties and lipophilicity, potentially enhancing binding affinity and cell permeability. While extensive research has focused on substitutions at the 6 and 7-positions, the 8-position offers a distinct vector for chemical modification to achieve desired inhibitory profiles. This note will explore the synthesis and application of 8-chloro-4-aminoquinoline derivatives, with a focus on their utility in developing inhibitors for key kinases such as Receptor-Interacting Protein Kinase 2 (RIPK2) and Epidermal Growth Factor Receptor (EGFR).

Synthetic Pathways and Methodologies

The primary and most direct method for synthesizing 4-aminoquinoline-based kinase inhibitors is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4,8-dichloroquinoline precursor with a desired amine.

General Synthesis Workflow

The synthesis workflow begins with the selection of the appropriate starting materials: 4,8-dichloroquinoline and a substituted amine, which will form the C4-substituent of the final inhibitor. The SNAr reaction is then carried out, followed by purification and characterization of the final product.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Processing cluster_end Final Product A 4,8-Dichloroquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Amine (e.g., aniline) B->C D Work-up & Purification (e.g., Chromatography) C->D Crude Product E 8-Chloro-4-aminoquinoline Kinase Inhibitor D->E Purified Inhibitor

General workflow for kinase inhibitor synthesis.
Experimental Protocol: General Procedure for SNAr

This protocol is a generalized method based on common literature procedures for the synthesis of 4-aminoquinoline derivatives.[1]

  • Reaction Setup: To a solution of the desired amine (1.0 eq) in a suitable solvent (e.g., dry DMF, tert-butanol), add a base such as sodium hydride (NaH, 1.5 eq) at 0 °C if the amine is a poor nucleophile, or proceed without base for more reactive amines.

  • Addition of Quinoline: Stir the suspension for 10-15 minutes before adding 4,8-dichloroquinoline (1.0 eq).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 40-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If DMF is used, partition the mixture between ethyl acetate and brine. Wash the organic layer multiple times with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the target 8-chloro-4-aminoquinoline derivative.

Biological Activity & Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature of the substituents at various positions. The 8-chloro group serves as a key feature, while modifications at the 4-amino position are critical for tuning kinase selectivity and potency.

Target Kinases and SAR Insights
  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a crucial mediator of inflammatory signaling downstream of NOD1 and NOD2 pattern recognition receptors. Inhibitors of RIPK2 have therapeutic potential in inflammatory diseases. SAR studies on related 4-aminoquinolines have shown that substitutions at the C6 position with groups like para-pyridinyl can significantly enhance potency.[2] For an 8-chloro scaffold, the focus would be on optimizing the substituent attached to the 4-amino group to fit into the ATP-binding pocket.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose mutations and overexpression are implicated in various cancers. The 4-anilino (phenylamino) quinazoline and quinoline scaffolds are classic pharmacophores for EGFR inhibitors.[3][4] For an 8-chloro-4-anilinoquinoline, substitutions on the aniline ring are critical. Small, electron-withdrawing groups at the meta- and para-positions of the aniline often improve activity.[4]

Quantitative Data

The following table summarizes inhibitory activities for representative 4-aminoquinoline and related quinazoline kinase inhibitors from the literature to provide a comparative context.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 14 4-Amino-6-bromoquinolineRIPK25.1 ± 1.6[2]
Ponatinib (Reference)RIPK28.2 ± 2.9[2]
Compound 7i 4-AnilinoquinazolineEGFR17.32[3][5]
Gefitinib 4-AnilinoquinazolineEGFR25.42[3][5]
Erlotinib 4-AnilinoquinazolineEGFR33.25[3][5]
Compound 5 4-AnilinoquinazolineEGFR1.0[4]

Key Signaling Pathways

EGFR Signaling Pathway

EGFR activation initiates several downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation. EGFR inhibitors act by blocking the ATP-binding site, thereby preventing autophosphorylation and the activation of these downstream signals.

G EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 8-Chloro-4-aminoquinoline Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Pathway.
RIPK2 Signaling Pathway

Upon recognition of bacterial peptidoglycans by NOD1/2, RIPK2 is recruited and activated, leading to the ubiquitination and activation of downstream complexes like TAK1 and IKK. This culminates in the activation of MAPK and NF-κB pathways, driving the production of pro-inflammatory cytokines such as TNF-α. RIPK2 inhibitors block its kinase activity, thus preventing this inflammatory cascade.

G NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) MAPK->Cytokines NFkB->Cytokines Inhibitor 8-Chloro-4-aminoquinoline Inhibitor Inhibitor->RIPK2

Simplified RIPK2 Signaling Pathway.

Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. It is a robust method for determining the IC50 values of kinase inhibitors.

Materials:

  • Recombinant Kinase (e.g., EGFR, RIPK2)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP Solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for vehicle control).

  • Enzyme Addition: Add 2 µL of the kinase enzyme, diluted in Kinase Buffer, to each well. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

This compound is a valuable scaffold for the synthesis of novel kinase inhibitors. The synthetic accessibility via SNAr reactions allows for the facile generation of diverse chemical libraries. By strategically modifying the amine substituent at the C4-position, researchers can target a range of kinases involved in oncology and inflammation, such as EGFR and RIPK2. The protocols and data presented herein provide a foundational framework for the design, synthesis, and evaluation of this promising class of compounds in drug discovery programs.

References

Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2] Among these, 4-aminoquinoline derivatives have been the subject of extensive research, leading to the development of drugs like chloroquine and hydroxychloroquine, which are known for their immunomodulatory and anti-inflammatory effects.[3][4][5] 8-Chloroquinolin-4-amine serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications. These application notes provide a comprehensive guide for the development and evaluation of this compound derivatives as anti-inflammatory agents.

The development of novel anti-inflammatory drugs is crucial for addressing a variety of chronic inflammatory diseases.[6] Quinoline derivatives have shown promise by targeting key inflammatory signaling pathways.[7] The strategic modification of the this compound core can lead to the discovery of potent and selective inhibitors of inflammatory mediators.

Data Presentation: Anti-inflammatory and Cytotoxic Activity of Quinoline Derivatives

The following tables summarize the in vitro anti-inflammatory and cytotoxic activities of various quinoline derivatives from the literature. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassTargetAssayIC50 / InhibitionReference CompoundReference
8-Quinolinesulfonamide derivative (3l)NO ProductionLPS-induced RAW 264.7 cells2.61 ± 0.39 µM-[8]
8-Quinolinesulfonamide derivative (3l)TNF-α ProductionLPS-induced RAW 264.7 cells9.74 ± 0.85 µM-[8]
8-Quinolinesulfonamide derivative (3l)IL-1β ProductionLPS-induced RAW 264.7 cells12.71 ± 1.34 µM-[8]
Pyrazolo[4,3-c]quinoline derivativesNO ProductionLPS-induced RAW 264.7 cellsSignificant inhibition-[9]
Imidazo[4,5-c]quinoline derivative (8l)Interferon-stimulated genes-3.3 nM-[10]
Imidazo[4,5-c]quinoline derivative (8l)NF-κB pathway-150.7 nM-[10]
Quinoline derivative (SPE2)NO, TNF-α, IL-6, IL-1βLPS-stimulated RAW 264.7 cellsEffective suppression-[11]
Quinoline-4-carboxylic acidAnti-inflammation affinityLPS-induced RAW 264.7 macrophagesAppreciableIndomethacin[12]
Thiazolidinedione-quinoline hybrid (LPSF/ZKD2)IFN-γ and TNF-αELISASignificant decrease-[13]
Thiazolidinedione-quinoline hybrid (LPSF/ZKD7)IFN-γ and TNF-αELISASignificant decrease-[13]
Quinazoline derivative (11n)JAK1Biochemical Assay0.40 nM-[14]
Quinazoline derivative (11n)JAK2Biochemical Assay0.83 nM-[14]
Quinazoline derivative (11n)JAK3Biochemical Assay2.10 nM-[14]
Quinazoline derivative (11n)TYK2Biochemical Assay1.95 nM-[14]

Table 2: Cytotoxicity of Quinoline Derivatives (IC50 values)

Compound ClassCell LineIC50 Value (µM)Reference CompoundReference
4-((7-Chloroquinolin-4-yl)amino)phenolA549> 500Chloroquine (>55.6)[5]
4-((7-Chloroquinolin-4-yl)amino)phenolL929> 500Chloroquine (>55.6)[5]
Aminated quinolinequinone (AQQ6)DU-145 (prostate cancer)Good cytotoxicityDoxorubicin[15]
4-anilinoquinoline-3-carbonitrileMCF-7 (breast cancer)3.35-[16]
Indeno[1,2-c]quinoline derivative (19)HeLa0.23Camptothecin[16]
Indeno[1,2-c]quinoline derivative (19)SAS0.84Camptothecin[16]
Indeno[1,2-c]quinoline derivative (19)A5490.89Camptothecin[16]
Indeno[1,2-c]quinoline derivative (19)BT4830.79Camptothecin[16]
4-Aryl-pyrano[3,2-h]quinoloneMCF-720.1 nM-[17]
4-Aryl-pyrano[3,2-h]quinoloneKB-V1Vbl14 nM-[17]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general approach for the synthesis of novel 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a chlorine atom at the C4 position of the quinoline ring.[4]

General Procedure for Synthesis:

  • Dissolve 4,8-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine nucleophile (1-1.2 equivalents).

  • The reaction can be carried out under conventional heating (reflux), microwave irradiation, or ultrasound to facilitate the substitution.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Note: The synthesis of this compound itself can be achieved through various established methods, often starting from m-chloroaniline. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with amines is a recent method for synthesizing 4-aminoquinolines.[2]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of new compounds.[18][19]

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, or various cancer cell lines like HeLa, MCF-7) in a 96-well plate at a density of 2.5 x 10⁴ cells/mL in 90 µL of culture medium per well.[20] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).[15]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[9][11]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples.[13][21]

General Protocol:

  • Sample Collection: Collect cell culture supernatants after treatment and stimulation (as in Protocol 3) or serum from in vivo studies.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate.

    • Add a substrate for the enzyme and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory compounds.[22]

Methodology:

  • Animals: Use Wistar rats or a similar rodent model.

  • Grouping: Divide the animals into groups: control, standard drug (e.g., diclofenac), and test compound groups at different doses.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally.[22]

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of quinoline derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[23][24] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Inflammatory stimuli, such as LPS or TNF-α, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[23][24] Several quinoline derivatives have been shown to inhibit NF-κB activation.[11][21]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB Phosphorylation of IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation Quinoline_Derivative This compound Derivative Quinoline_Derivative->IKK Inhibition Quinoline_Derivative->NF-kB_n Inhibition of Translocation DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are crucial in mediating cellular responses to inflammatory stimuli.[6][25] Activation of these pathways leads to the production of pro-inflammatory cytokines.[26][27] MAPK inhibitors are considered attractive therapeutic targets for inflammatory diseases.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm_nucleus Cytoplasm to Nucleus Stress/Cytokines Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (AP-1, ATF2) MAPK->Transcription_Factors Activation Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Quinoline_Derivative This compound Derivative Quinoline_Derivative->MAPK Inhibition

Caption: Quinoline derivatives can inhibit the MAPK signaling cascade.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for signaling by numerous cytokines and growth factors involved in inflammation and immunity.[14][28] Inhibition of this pathway is a key strategy for treating autoimmune and inflammatory disorders.[28]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_Dimer p-STAT Dimer pSTAT->pSTAT_Dimer Dimerization Quinoline_Derivative This compound Derivative Quinoline_Derivative->JAK Inhibition Gene_Expression Inflammatory Gene Expression pSTAT_Dimer->Gene_Expression Translocation & Transcription

Caption: The JAK-STAT pathway as a target for quinoline-based inhibitors.

Experimental Workflow for Anti-inflammatory Drug Discovery

The following diagram outlines a typical workflow for the development of anti-inflammatory compounds from an this compound scaffold.

Experimental_Workflow A Synthesis of This compound Derivatives B In Vitro Screening A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-inflammatory Assays (NO, Cytokines) B->D E Lead Compound Selection C->E D->E F Mechanism of Action Studies E->F H In Vivo Efficacy Studies E->H G Signaling Pathway Analysis (Western Blot, etc.) F->G I Acute Inflammation Models (e.g., Paw Edema) H->I J Chronic Inflammation Models (e.g., Arthritis) H->J K Preclinical Development I->K J->K

Caption: A streamlined workflow for anti-inflammatory drug development.

References

Application Notes and Protocols for N-alkylation of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 8-chloroquinolin-4-amine, a key synthetic transformation for the development of novel compounds with potential therapeutic applications. The protocols herein are based on established chemical methodologies and are intended to serve as a comprehensive guide.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably found in antimalarial drugs like chloroquine.[1][2] The N-alkylation of the amino group at the 4-position is a critical strategy for modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The 8-chloro substituent on the quinoline ring can further influence these properties and provides a handle for additional synthetic modifications. This document outlines two primary and effective methods for the N-alkylation of this compound: Nucleophilic Aromatic Substitution and Reductive Amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and widely utilized method for the N-alkylation of 4-aminoquinolines.[1][2] This approach involves the reaction of a haloquinoline with an amine, typically at elevated temperatures. For the N-alkylation of this compound, the reaction would proceed by reacting it with an alkyl halide.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent (e.g., DMF), add the base (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl bromideK₂CO₃DMF100675
2Benzyl chlorideNa₂CO₃ACN80882
3Propyl iodideEt₃NEthanol90578

Note: The data presented in this table is representative and based on general knowledge of similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Method 2: Reductive Amination

Reductive amination provides an alternative and versatile route for the synthesis of N-alkylated amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[3][4] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[4][5][6]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Acetic acid (catalytic amount)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in the chosen solvent (e.g., DCE).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1AcetoneNaBH(OAc)₃DCE1285
2BenzaldehydeNaBH₃CNMethanol1090
3CyclohexanoneNaBH(OAc)₃DCM1488

Note: The data presented in this table is representative and based on general knowledge of similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Base in Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash purify Purify filter_wash->purify

Caption: Workflow for the N-alkylation of this compound via SNAr.

Signaling Pathway: General Reductive Amination Mechanism

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl Aldehyde / Ketone carbonyl->hemiaminal imine Imine / Iminium Ion hemiaminal->imine - H₂O product N-alkylated Product imine->product reducing_agent Reducing Agent reducing_agent->product

Caption: General mechanism of Reductive Amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 8-Chloroquinolin-4-amine. The synthesis of 8-aryl-quinolin-4-amines is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in pharmacologically active compounds. While specific literature on the Suzuki coupling of this compound is limited, the protocols and data presented here are based on established methodologies for structurally similar and electron-rich heterocyclic chlorides.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronate ester) and an organic halide.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-rich and potentially coordinating substrates like this compound.[4][5]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are representative and based on analogous reactions with other chloroquinolines and electron-rich aryl chlorides. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1101688
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (8:1)902475
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃1,4-Dioxane1001282
54-Acetylphenylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF801878

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF), potentially with water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the ligand (e.g., 4 mol% XPhos).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 8-aryl-quinolin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Suzuki_Coupling_Pathway Reactants This compound + Arylboronic Acid Catalyst_Cycle Pd(0) Catalytic Cycle Reactants->Catalyst_Cycle Product 8-Aryl-quinolin-4-amine Catalyst_Cycle->Product Base Base Base->Catalyst_Cycle Solvent_Heat Solvent, Heat Solvent_Heat->Catalyst_Cycle

Caption: General reaction pathway for the Suzuki coupling of this compound.

Experimental_Workflow Start 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Start->Inert Solvent 3. Solvent Addition (Degassed Solvent) Inert->Solvent Reaction 4. Reaction (Heating and Stirring) Solvent->Reaction Monitoring 5. Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 6. Work-up (Extraction) Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Characterization 8. Characterization (NMR, HRMS) Purification->Characterization Final_Product Pure 8-Aryl-quinolin-4-amine Characterization->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of 8-aryl-quinolin-4-amines.

Troubleshooting and Optimization

  • Low or No Yield:

    • Catalyst/Ligand Choice: this compound is an electron-rich substrate, which can be challenging for oxidative addition. The use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this step.[4]

    • Base Selection: The strength of the base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.

    • Reaction Temperature: Higher temperatures (100-120 °C) may be required to drive the reaction to completion. Microwave irradiation can also be explored to reduce reaction times.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.

    • Protodeboronation: Boronic acids can be unstable, especially at high temperatures and in the presence of water. Using a boronate ester (e.g., a pinacol ester) can improve stability.

    • Dehalogenation: The chloro group may be replaced by a hydrogen atom. This can sometimes be minimized by using a less polar solvent or a different catalyst system.

References

Application Notes: 8-Chloroquinolin-4-amine as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-chloroquinolin-4-amine as a foundational building block for the synthesis of diverse heterocyclic compounds. The protocols detailed herein focus on the construction of fused quinoline systems, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities. The strategic functionalization of the quinoline core allows for the modulation of these biological effects. This compound, with its reactive amino and chloro-substituents, serves as an excellent starting material for the elaboration into more complex, fused heterocyclic systems. This document outlines key synthetic transformations of this compound, providing detailed experimental protocols and highlighting the applications of the resulting compounds.

Key Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems, primarily through reactions involving the 4-amino group. Two prominent examples are the synthesis of pyrazolo[4,3-c]quinolines and pyrimido[5,4-c]quinolines.

  • Pyrazolo[4,3-c]quinolines: These compounds are synthesized by first converting the 4-amino group of this compound into a hydrazinyl moiety. The resulting 8-chloro-4-hydrazinylquinoline can then undergo cyclocondensation with various three-carbon synthons to yield the pyrazolo[4,3-c]quinoline core. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[1]

  • Pyrimido[5,4-c]quinolines: The synthesis of this class of compounds can be achieved through various methods, including multicomponent reactions. While direct synthesis from this compound is less commonly reported, its derivatives can be employed in cyclization reactions to form the pyrimidine ring fused to the quinoline core. These compounds are of interest for their potential biological activities.[2][3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the target heterocyclic systems starting from this compound.

Protocol 1: Synthesis of 8-Chloro-4-hydrazinylquinoline (Intermediate)

This two-step protocol describes the conversion of this compound to the corresponding hydrazine, a crucial intermediate for the synthesis of pyrazolo[4,3-c]quinolines.

Step 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • Suspend this compound in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.[5]

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt to Hydrazine

Materials:

  • 8-Chloroquinoline-4-diazonium chloride solution (from Step 1)

  • Stannous Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Prepare a solution of stannous chloride in concentrated HCl and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional hour at low temperature.

  • Basify the reaction mixture with a cold NaOH solution to precipitate the hydrazine.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 8-chloro-4-hydrazinylquinoline.

Protocol 2: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine Derivatives

This protocol outlines the cyclocondensation of 8-chloro-4-hydrazinylquinoline with a β-ketonitrile to form the pyrazolo[4,3-c]quinoline ring system.

Materials:

  • 8-Chloro-4-hydrazinylquinoline

  • α-cyano-ketone (e.g., 3-oxo-3-phenylpropanenitrile)

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve 8-chloro-4-hydrazinylquinoline and the α-cyano-ketone in ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 1H-pyrazolo[4,3-c]quinolin-4-amine derivative.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Reference
8-Chloro-4-hydrazinylquinolineThis compound1. NaNO₂, HCl2. SnCl₂, HClWater-[5]
1H-Pyrazolo[4,3-c]quinolin-4-amine Deriv.8-Chloro-4-hydrazinylquinolineα-cyano-ketone, TriethylamineEthanol-
3-Amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amineAniline->80[1]

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic workflow and a potential signaling pathway impacted by the synthesized heterocyclic compounds.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Diazotization (NaNO₂, HCl) Start->Step1 Intermediate1 8-Chloroquinoline-4-diazonium Chloride Step1->Intermediate1 Step2 Reduction (SnCl₂) Intermediate1->Step2 Intermediate2 8-Chloro-4-hydrazinylquinoline Step2->Intermediate2 Step3 Cyclocondensation (α-cyano-ketone) Intermediate2->Step3 Product 1H-Pyrazolo[4,3-c]quinolin-4-amine Derivative Step3->Product

Caption: Synthetic pathway from this compound to pyrazolo[4,3-c]quinolines.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Inhibitor Pyrazolo[4,3-c]quinoline Derivative Inhibitor->iNOS_Protein

Caption: Inhibition of iNOS by pyrazolo[4,3-c]quinoline derivatives.

References

Quantitative Analysis of 8-Chloroquinolin-4-amine: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of 8-Chloroquinolin-4-amine, a key intermediate in pharmaceutical synthesis. The methods outlined below are intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering options for both routine analysis and more sensitive applications.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Accurate quantification is crucial for process monitoring, quality control of intermediates and final products, and for pharmacokinetic and metabolism studies. This guide details two robust analytical methods for its determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the quantification of this compound in bulk materials and simple formulations. The method relies on the separation of the analyte on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and methanol.

  • Ammonium acetate and formic acid for buffer preparation.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by a UV scan of the analyte; likely in the range of 230-260 nm.

4. Sample Preparation

  • Bulk Drug Substance: Dissolve a known amount of the sample in methanol and dilute with the mobile phase to a concentration within the calibration range.

  • Formulations: A suitable extraction or dissolution procedure may be required, followed by dilution to an appropriate concentration.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels and in complex matrices. This method involves the volatilization of the analyte, separation on a capillary column, and detection by a mass spectrometer, which also provides structural confirmation.

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5MS).

  • This compound reference standard.

  • High-purity Helium (carrier gas).

  • Methanol or other suitable volatile solvent.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with methanol.

3. Chromatographic and Mass Spectrometric Conditions

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.

4. Sample Preparation

  • Samples should be dissolved in a volatile solvent like methanol to a concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the working standard solutions.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods for this compound. These values are based on typical performance for structurally similar compounds and should be validated for the specific application.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance Characteristics

ParameterExpected Value
Linearity Range0.1 - 25 µg/mL (R² > 0.999)
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Inject into HPLC A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Construct Calibration Curve H->I J Quantify Analyte H->J I->J

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Stock Solution B Prepare Working Standards A->B D Inject into GC B->D C Prepare Sample Solution C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Generate Mass Spectrum F->G H Construct Calibration Curve G->H I Quantify Analyte G->I H->I

Caption: Experimental workflow for GC-MS analysis.

High-Throughput Screening of 8-Chloroquinolin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, with 4-aminoquinolines in particular demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 8-chloroquinolin-4-amine derivatives. These compounds are of significant interest for their potential as antimalarial and anticancer agents. The protocols outlined herein are designed to facilitate the rapid and efficient identification of lead compounds from a library of this compound analogs. While specific data for this compound derivatives is limited, the following methodologies are based on established protocols for the closely related and well-studied 4-aminoquinoline and 7-chloro-4-aminoquinoline scaffolds.

I. Antimalarial High-Throughput Screening

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This leads to the accumulation of toxic free heme, resulting in parasite death.[1][2] High-throughput screening assays for antimalarial activity typically involve the in vitro culture of Plasmodium falciparum and measurement of parasite viability after treatment with test compounds.

Data Presentation: Antimalarial Activity of 4-Aminoquinoline Derivatives

The following table summarizes the 50% inhibitory concentrations (IC50) of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data serves as a benchmark for evaluating the potency of novel this compound derivatives.

Compound IDP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)9.8[3]
ChloroquineW2 (CQR)120[3]
TDR 588453D7 (CQS)< 12[4]
TDR 58845W2 (CQR)89.8[4]
TDR 588463D7 (CQS)< 12[4]
TDR 58846W2 (CQR)35.5[4]
Compound 15W2 (CQR)4.45 - 12.11[5]
Experimental Protocol: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay

This protocol is adapted for a 384-well plate format suitable for HTS.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or W2 strain)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 10 mg/L hypoxanthine)

  • Human erythrocytes (O+)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • This compound derivative library (in DMSO)

  • Chloroquine (positive control)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Humidified, mixed-gas incubator (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives and chloroquine in DMSO.

    • Using an acoustic liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate. This results in a final screening concentration range, for example, from 10 µM to 20 nM.[3]

    • Include wells with DMSO only as a negative (vehicle) control.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Incubation:

    • Dispense 50 µL of the parasite suspension into each well of the compound-plated 384-well plates.[3]

    • Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas incubator.

  • Lysis and Staining:

    • After incubation, add 15 µL of lysis buffer containing SYBR Green I to each well.[3]

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only medium.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Antimalarial Screening

A Compound Library Plating (384-well plate) B Addition of P. falciparum Culture (Ring-stage, 1% parasitemia, 2% hematocrit) A->B C Incubation (72 hours, 37°C) B->C D Cell Lysis and SYBR Green I Staining C->D E Fluorescence Reading (Ex: 485nm, Em: 535nm) D->E F Data Analysis (IC50 Determination) E->F cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Drug This compound Derivative Drug->Inhibition Inhibition->Hemozoin Inhibition A Cell Seeding (384-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (GI50 Determination) E->F cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Proliferation & Survival Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis |-- Drug This compound Derivative Drug->Inhibition Inhibition->PI3K Inhibition? Inhibition->Akt Inhibition? A Kinase Reaction (Compound + Kinase + Substrate + ATP) B Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C D Luminescence Reading C->D E Data Analysis (IC50 Determination) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 8-Chloroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and effective methods for the synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method, involving the reaction of 4,8-dichloroquinoline with an amine source. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position for nucleophilic attack.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when the SNAr reaction is sluggish or yields are low. It involves the coupling of an 8-chloro-4-haloquinoline (typically iodo- or bromo-) with an amine.[4][5][6]

Q2: I am experiencing a low yield in my SNAr reaction. What are the potential causes and how can I improve it?

Low yields in the SNAr synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature.[1]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For SNAr reactions on chloroquinolines, temperatures are typically elevated, often in the range of 120-170°C.[7][8] However, excessively high temperatures can lead to decomposition and the formation of byproducts.[9]

  • Purity of Starting Materials: Impurities in the 4,8-dichloroquinoline or the amine source can interfere with the reaction.[9] Ensure the purity of your starting materials before proceeding.

  • Moisture: The presence of water can be detrimental, especially if using moisture-sensitive reagents. Ensure anhydrous conditions by using dry solvents and flame-dried glassware.[9]

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

A common side reaction, especially when using a diamine, is the formation of a bis-quinoline, where two quinoline molecules react with the same diamine.[1] To minimize this, use a large excess of the amine nucleophile.[1] Another potential issue is the hydrolysis of the starting 4,8-dichloroquinoline to the corresponding 4-hydroxyquinoline if water is present in the reaction mixture.

Q4: What are the best practices for purifying the final this compound product?

Purification can often be challenging due to the presence of unreacted starting materials and byproducts.

  • Removal of Excess Amine: If a high-boiling point amine is used in excess, it can be difficult to remove by evaporation. An acidic wash (e.g., with dilute HCl) during the workup will protonate the excess amine, rendering it water-soluble and easily separable from the organic layer containing your product.[1]

  • Crystallization: Recrystallization is an effective method for purifying the final product.[10] The choice of solvent is crucial and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[10] Ethanol is often a suitable solvent for recrystallizing 4-aminoquinoline derivatives.[7]

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel is a common alternative. A typical eluent system for 4-aminoquinolines is a mixture of dichloromethane and methanol.[7][8]

Troubleshooting Guides

Low Yield Troubleshooting

dot

Caption: A logical workflow for troubleshooting low product yield.

Data Presentation

Table 1: Comparison of Synthetic Methods for Amination of Chloroquinolines
MethodCatalyst/ReagentsTypical Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key AdvantagesKey Disadvantages
SNAr Amine, optional base120 - 1706 - 2426 - 98[7][8]Simple, no catalyst neededHigh temperatures, potential for side reactions
Buchwald-Hartwig Pd catalyst, phosphine ligand, base25 - 10016 - 72Moderate to good[2][11]Milder conditions, broad scopeRequires expensive catalyst and ligand, sensitive to air and moisture

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for the synthesis of 4-aminoquinolines.[8]

Materials:

  • 4,8-dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonium salt) or primary/secondary amine

  • Solvent (e.g., phenol, N,N-dimethylformamide)

  • Base (if necessary, e.g., K2CO3)

Procedure:

  • In a sealed reaction vessel, dissolve 4,8-dichloroquinoline (1.0 eq) in the chosen solvent.

  • Add the amine source (typically in excess, 2-5 eq).

  • If required, add a base.

  • Heat the reaction mixture to 130-150°C with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration.

  • If the product remains in solution, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with water and brine. If excess amine is present, wash with a dilute acid solution.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

dot

Caption: General workflow for the SNAr synthesis.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general representation based on established Buchwald-Hartwig amination procedures.[11][12]

Materials:

  • 8-Chloro-4-haloquinoline (e.g., 8-chloro-4-iodoquinoline)

  • Amine source (e.g., primary or secondary amine, or an ammonia equivalent)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the 8-chloro-4-haloquinoline and the anhydrous solvent.

  • Add the amine source to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100°C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

dot

Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 8-Chloro-4-haloquinoline aryl_halide->oxidative_addition pd_complex [Ar-Pd(II)-X]Ln oxidative_addition->pd_complex ligand_exchange Ligand Exchange & Deprotonation pd_complex->ligand_exchange amine Amine (R2NH) amine->ligand_exchange base Base base->ligand_exchange amido_complex [Ar-Pd(II)-NR2]Ln ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product This compound reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Optimization of reaction conditions for 8-Chloroquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 8-Chloroquinolin-4-amine and related 4-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This typically involves reacting a 4-chloroquinoline precursor, in this case, 4,8-dichloroquinoline, with a suitable amine source. The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it susceptible to nucleophilic attack by the amine.[1]

Q2: What are the critical reaction parameters to optimize for this synthesis? Key parameters to control for a successful SNAr synthesis include the choice of solvent, the type and amount of base used, reaction temperature, and reaction duration.[1] The reactivity of the amine nucleophile is also a crucial factor. For challenging reactions, methods like microwave-assisted synthesis have been shown to improve yields and reduce reaction times.[2]

Q3: Can I use different types of amines as nucleophiles? Yes, various amines can be used. Primary aliphatic amines are generally quite reactive and may not require an additional base, as the amine itself can serve this role.[1] Secondary amines and less nucleophilic aryl amines (anilines) often require more forcing conditions, such as higher temperatures, longer reaction times, and the addition of a base to proceed efficiently.[1][2]

Q4: Are there alternative synthetic methods besides the SNAr reaction? While SNAr is the most common, other methods for creating the 4-aminoquinoline scaffold exist, including:

  • Palladium-catalyzed reactions: These can involve multicomponent domino reactions.[2]

  • Copper-catalyzed reactions: Copper catalysts are effective in certain annulation strategies to build the quinoline ring system.[2]

Troubleshooting Guide

Low Reaction Yield

Q: I am experiencing a very low yield in my SNAr reaction. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be traced back to several factors:

  • Suboptimal Temperature or Reaction Time: The reaction may be incomplete. Less reactive amines require higher temperatures (120-180°C) and longer durations, sometimes exceeding 24 hours.[2][3] Consider monitoring the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time.

  • Inadequate Base: When using secondary amines or anilines, a base is often required to neutralize the HCl generated during the reaction. For aryl amines, a stronger base like sodium hydroxide may be necessary.[1]

  • Poor Reagent Purity: Impurities in the 4,8-dichloroquinoline or the amine can inhibit the reaction. Ensure starting materials are pure and solvents are anhydrous, as moisture can interfere with the process.[4]

  • Side Reactions: At excessive temperatures, starting materials or the product can decompose, leading to the formation of dark-colored tars and reducing the yield of the desired product.[4]

Impurity Formation

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

A: Common impurities and their solutions are outlined below:

  • Unreacted Starting Material: If the reaction is incomplete, unreacted 4,8-dichloroquinoline will remain. This can be addressed by increasing the reaction time, temperature, or using a larger excess of the amine nucleophile.

  • Formation of Dark Tars/Oils: This usually indicates polymerization or decomposition due to excessive heat.[4] Try running the reaction at a lower temperature for a longer period.

  • Bis-quinoline Formation (with diamines): When using a diamine as the nucleophile, a frequent side product involves two quinoline molecules reacting with one diamine. To minimize this, use a large excess of the diamine to favor the mono-substitution product.[1]

Product Purification Issues

Q: I am struggling to purify the this compound product. What are some effective strategies?

A: Purification can be challenging due to the properties of the product and potential impurities.

  • Removing Excess High-Boiling Point Amine: If a large excess of a high-boiling point amine was used, it can be difficult to remove by evaporation. An effective method is an acidic wash during the work-up (e.g., with dilute HCl). This protonates the excess amine, making it soluble in the aqueous layer and allowing for easy separation from the product in the organic layer.[1]

  • Separation from Polar Byproducts: If the product and byproducts have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems (eluting agents). A common system for related compounds is a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide to improve peak shape.[5]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Ethanol is a solvent that has been successfully used for recrystallizing similar quinoline derivatives.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for 4-Aminoquinoline Synthesis via SNAr

Starting QuinolineAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4,7-dichloroquinolineN,N-dimethyl-propane-1,3-diamineNeat1308N/A[3]
4,7-dichloroquinolineEthane-1,2-diamineNeat80 -> 1301 -> 7N/A[3]
7-substituted-4-chloro-quinolineButyl amineNeat120-1306N/A[3]
4,7-dichloroquinolineVarious alkyl/aryl aminesDMSO140-1800.3-0.580-95[2]
4-chloro-8-tosyloxyquinolineMorpholineNeat140-150N/A>70[6]

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis of 4-Aminoquinolines

This is a generalized protocol based on common methods for synthesizing 4-aminoquinoline derivatives.[3]

  • Reactant Charging: In a sealed reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent) and the desired amine (2-5 equivalents). If the amine is a solid, a suitable high-boiling solvent may be added.

  • Reaction: Heat the mixture to the target temperature, typically between 120-150°C, with continuous stirring.[1]

  • Monitoring: Monitor the reaction's progress periodically by TLC until the starting material is consumed. This can take anywhere from a few hours to over 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent, such as dichloromethane.

    • Wash the organic layer successively with a 5% aqueous NaHCO₃ solution, water, and finally, brine.[3]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel or via recrystallization to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Reactant Mixing (4,8-Dichloroquinoline + Amine Source) start->reactants reaction 2. Heating & Reaction (e.g., 130-150°C) reactants->reaction workup 3. Aqueous Work-up (Extraction & Washes) reaction->workup purification 4. Purification (Column Chromatography or Recrystallization) workup->purification product Final Product (this compound) purification->product troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Problem: Low Yield check_completion Is the reaction going to completion? (Check via TLC) start->check_completion check_purity Are starting materials pure and anhydrous? check_completion->check_purity Yes increase_time_temp Solution: - Increase reaction time - Increase temperature - Use microwave heating check_completion->increase_time_temp No check_side_reactions Is there evidence of decomposition? (Dark tar/oil formation) check_purity->check_side_reactions Yes purify_reagents Solution: - Re-purify starting materials - Use anhydrous solvents check_purity->purify_reagents No lower_temp Solution: - Lower reaction temperature - Consider a milder catalyst check_side_reactions->lower_temp Yes optimize_base Solution: - Add or change the base (e.g., Na₂CO₃, NaOH for less reactive amines) check_side_reactions->optimize_base No

References

Technical Support Center: Purification of 8-Chloroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Chloroquinolin-4-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

This compound derivatives can be challenging to purify due to several inherent properties:

  • Basicity: The 4-amino group makes these compounds basic. This can lead to strong interactions with acidic silica gel during column chromatography, resulting in peak tailing, poor separation, and sometimes irreversible adsorption.[1]

  • Polarity: The presence of the amino group and other potential polar functionalities can make these compounds highly polar, necessitating the use of polar mobile phases, which can complicate separation.[1]

  • Formation of Byproducts: Synthesis, often through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline, can lead to byproducts such as bis-quinolines if a diamine is used as the nucleophile.[2]

  • Starting Material Contamination: Incomplete reactions can leave unreacted 4,8-dichloroquinoline or other starting materials in the crude product.

  • Degradation: Some derivatives may be sensitive to light, air, or acidic conditions, potentially leading to degradation during the purification process.[1]

Q2: Which purification techniques are most effective for this compound derivatives?

The most common and effective purification techniques are:

  • Column Chromatography: This is a standard method for purifying 4-aminoquinoline derivatives.[2] Modifications to the stationary and mobile phases are often necessary to achieve good separation.

  • Recrystallization: This technique is useful for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.[3]

  • Acid-Base Extraction: This classical technique is highly effective for separating these basic derivatives from neutral or acidic impurities.[1]

Q3: How can I prevent peak tailing during column chromatography on silica gel?

Peak tailing is a common issue due to the interaction of the basic amino group with acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.[3]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase high-performance liquid chromatography (HPLC) may be a more suitable option.[2]

Troubleshooting Guide

This section provides systematic approaches to address specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation in Column Chromatography

Problem: The desired product co-elutes with impurities, or the separation between spots on a TLC plate is minimal.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Conditions start->check_tlc other_techniques Consider Alternative Techniques (e.g., Recrystallization, Acid-Base Extraction) start->other_techniques If chromatography is consistently poor solvent_system Adjust Solvent System Polarity (e.g., Hexane/Ethyl Acetate, DCM/Methanol) check_tlc->solvent_system add_modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) solvent_system->add_modifier If tailing is observed change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) solvent_system->change_stationary_phase If polarity adjustment is ineffective end Improved Separation solvent_system->end If separation improves add_modifier->end change_stationary_phase->end other_techniques->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Product Degradation During Purification

Problem: The purified product shows signs of decomposition (e.g., color change, appearance of new spots on TLC).

Solutions:

  • Protect from Light: Wrap flasks and columns in aluminum foil to prevent photodegradation.[1]

  • Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Avoid Harsh Acids: If possible, use mild acids during workup and purification.[1]

  • Maintain Low Temperatures: If the compound is thermally labile, conduct chromatography at a lower temperature.[1]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent slurry 2. Prepare Silica Gel Slurry tlc->slurry column 3. Pack the Column slurry->column load 4. Load Crude Product column->load elute 5. Elute with Chosen Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: General workflow for purification by column chromatography.

Methodology:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). Add 0.1-1% triethylamine to the mobile phase to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Quantitative Data Example: Solvent Systems for Column Chromatography

Derivative TypeStationary PhaseEluent SystemModifierTypical Rf
Simple alkylaminoSilica GelHexanes:Ethyl Acetate (e.g., 1:1 to 1:4)0.5% Triethylamine0.3 - 0.5
Polar side chainSilica GelDichloromethane:Methanol (e.g., 98:2 to 90:10)0.5% Triethylamine0.2 - 0.4
Aromatic side chainNeutral AluminaEthyl Acetate:Hexanes (e.g., 1:20)[3]NoneVariable
Protocol 2: Purification by Acid-Base Extraction

This method is ideal for separating the basic this compound derivative from neutral or acidic impurities.[1]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel, allowing the protonated basic product to move into the aqueous layer. Separate the layers. Repeat the extraction of the organic layer two more times with fresh acid solution.

  • Basification: Combine all aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). The neutral this compound derivative will precipitate.

  • Re-extraction: Extract the now basic aqueous solution with an organic solvent (e.g., DCM) three times.

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 3: Recrystallization

Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include ethanol, methanol, isopropanol, acetone, or mixtures such as hexane/chloroform.[4]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. A study reported recrystallizing a similar compound from ethanol to yield a white powder.[3]

References

Technical Support Center: Overcoming Low Reactivity of the Amino Group in 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the amino group in 8-Chloroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound less reactive than in other aminoquinolines?

A1: The low reactivity of the 4-amino group in this compound stems from the electron-withdrawing effect of the chloro substituent at the 8-position. This effect reduces the electron density on the quinoline ring system, which in turn decreases the nucleophilicity and basicity of the 4-amino group, making it less reactive towards electrophiles.

Q2: What are the common challenges observed when working with this compound?

A2: Researchers often face challenges such as low yields, slow reaction rates, or complete lack of reaction in standard acylation, sulfonylation, and some cross-coupling reactions. These issues are a direct consequence of the reduced nucleophilicity of the 4-amino group.

Q3: What general strategies can be employed to enhance the reactivity of the amino group in this compound?

A3: To overcome the low reactivity, several strategies can be implemented:

  • Use of more reactive coupling partners: Employing highly electrophilic reagents such as acyl chlorides or sulfonyl chlorides can facilitate the reaction.

  • Activation with strong bases: Strong, non-nucleophilic bases can deprotonate the amino group, increasing its nucleophilicity.

  • Catalysis: Utilizing specific catalysts, such as 4-dimethylaminopyridine (DMAP) for acylations or specialized palladium catalysts for cross-coupling reactions, can significantly improve reaction outcomes.

  • Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reactions

Problem: Standard acylation of this compound with a carboxylic acid using common coupling agents (e.g., DCC, EDC) results in low to no product formation.

Troubleshooting Steps:

  • Switch to a More Reactive Acylating Agent: Instead of carboxylic acids, use the corresponding acyl chloride or anhydride. This increases the electrophilicity of the carbonyl carbon.

  • Employ a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or a similar nucleophilic catalyst. DMAP reacts with the acylating agent to form a highly reactive intermediate.

  • Utilize a Strong, Non-Nucleophilic Base: A strong base like proton-sponge or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the amino group, thereby enhancing its nucleophilicity without competing in the acylation reaction.[1]

  • Increase Reaction Temperature: Heating the reaction mixture can help overcome the activation energy barrier.[1]

  • Consider Lewis Acid Catalysis: The addition of a mild Lewis acid can activate the acylating agent, making it more susceptible to attack by the weakly nucleophilic amine.[1]

Issue 2: Unsuccessful Sulfonylation Reactions

Problem: The reaction of this compound with sulfonyl chlorides under standard conditions (e.g., pyridine as a base) is sluggish and gives poor yields.

Troubleshooting Steps:

  • Use a Stronger Base: Replace pyridine with a stronger, non-nucleophilic base to facilitate the deprotonation of the amino group.

  • Catalytic Methods: Explore metal-catalyzed sulfonylation. For instance, cupric oxide has been shown to catalyze the sulfonylation of nucleophilic and sterically-hindered amines under mild conditions.[2]

  • Photocatalysis: For electron-deficient anilines, visible-light-mediated sulfonylation using sulfonyl fluorides or sulfinate salts with a suitable photocatalyst can be an effective strategy.[3][4]

Issue 3: Failure of Buchwald-Hartwig Amination

Problem: Using this compound as the amine component in a Buchwald-Hartwig cross-coupling reaction with an aryl halide results in low conversion.

Troubleshooting Steps:

  • Ligand Selection is Crucial: For electron-deficient anilines, standard phosphine ligands may not be effective. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos. These ligands are known to accelerate the key steps of the catalytic cycle with challenging substrates.

  • Use a Well-Defined Precatalyst: Instead of generating the active catalyst in situ, use a stable, well-defined palladium precatalyst like an XPhos-based G3 or G4 precatalyst. This can lead to more reproducible and higher-yielding reactions.[5]

  • Choice of Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary for the deprotonation of the weakly acidic N-H bond of the electron-deficient amine.[6]

  • Solvent and Temperature Optimization: Anhydrous, degassed toluene or dioxane are commonly used solvents. The reaction temperature often needs to be elevated (e.g., 100-110 °C) to achieve a good reaction rate.[5]

Data Presentation

Table 1: Comparison of Conditions for Acylation of Electron-Deficient Amines

Reagent/CatalystBaseSolventTemperatureTypical YieldReference
Acyl ChloridePyridineDCMRoom TempLowGeneral Knowledge
Acyl ChlorideDMAP (cat.), Et₃NDCMRoom TempModerate to High[1]
Carboxylic Acid, EDC, HOBtDIPEADMFRoom TempLow for deactivated amines[5]
Carboxylic Acid, HATUDIPEADMFRoom TempModerate[5]

Table 2: Ligand and Base Combinations for Buchwald-Hartwig Amination of Deactivated Anilines

Palladium SourceLigandBaseSolventTemperatureTypical YieldReference
Pd₂(dba)₃XPhosNaOtBuToluene100 °CHigh[5]
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH110 °CHigh[7]
XPhos Pd G3NaOtBuToluene110 °CHigh[5]

Experimental Protocols

Protocol 1: Enhanced Acylation of this compound using an Acyl Chloride

Note: This protocol is adapted from general procedures for the acylation of electron-deficient anilines and should be optimized for this compound.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base and Catalyst Addition: Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound

Note: This protocol is based on established methods for the amination of aryl halides with deactivated anilines and should be optimized for this compound.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[5]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Mandatory Visualization

Overcoming_Low_Reactivity cluster_problem Problem: Low Reactivity of 4-Amino Group cluster_solutions Troubleshooting Strategies cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_buchwald Buchwald-Hartwig Amination Low_Reactivity This compound (Low Nucleophilicity) Acyl_Cl Use Acyl Chlorides Low_Reactivity->Acyl_Cl For Acylation DMAP Catalyze with DMAP Low_Reactivity->DMAP Strong_Base_Acyl Use Strong Non-Nucleophilic Base Low_Reactivity->Strong_Base_Acyl Strong_Base_Sulf Use Stronger Base Low_Reactivity->Strong_Base_Sulf For Sulfonylation Catalytic_Sulf Catalytic Methods (e.g., CuO) Low_Reactivity->Catalytic_Sulf Photocatalysis Photocatalysis Low_Reactivity->Photocatalysis Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., XPhos) Low_Reactivity->Bulky_Ligands For C-N Coupling Precatalyst Use Well-Defined Precatalyst Low_Reactivity->Precatalyst Strong_Base_BH Use Strong Base (e.g., NaOtBu) Low_Reactivity->Strong_Base_BH

Caption: Troubleshooting strategies for the low reactivity of this compound.

Acylation_Workflow Start Start: Low Yield in Acylation Step1 Switch to Acyl Chloride/Anhydride Start->Step1 Step2 Add Catalytic DMAP Step1->Step2 Step3 Use Strong, Non-Nucleophilic Base (e.g., DBU) Step2->Step3 Step4 Increase Reaction Temperature Step3->Step4 Success Successful Acylation Step4->Success

Caption: Workflow for optimizing acylation of this compound.

Buchwald_Hartwig_Workflow Start Start: Low Yield in Buchwald-Hartwig Step1 Select Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) Start->Step1 Step2 Use a Well-Defined Precatalyst (e.g., XPhos Pd G3) Step1->Step2 Step3 Employ a Strong, Non-Nucleophilic Base (e.g., NaOtBu) Step2->Step3 Step4 Optimize Solvent and Temperature (e.g., Toluene, 110 °C) Step3->Step4 Success Successful C-N Coupling Step4->Success

Caption: Workflow for optimizing Buchwald-Hartwig amination with this compound.

References

Technical Support Center: Synthesis of 8-Chloroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-chloroquinolin-4-amine analogs. The content is structured to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound analogs?

A1: The most common and versatile method is a two-stage process. The first stage involves the synthesis of the key intermediate, 4,8-dichloroquinoline. The second stage is a nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the C4 position is displaced by a desired primary or secondary amine to yield the final this compound analog.

Q2: Why is the chlorine at the C4 position more reactive than the one at the C8 position in 4,8-dichloroquinoline?

A2: The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the quinoline ring's nitrogen atom, which reduces electron density at the ortho (C2) and para (C4) positions, making them more electrophilic. The intermediate formed during nucleophilic attack at C4 (a Meisenheimer-like complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, which is not possible for an attack at the C8 position.

Q3: What are the most common side reactions during the nucleophilic aromatic substitution (SNAr) step?

A3: The most frequently encountered side reactions include:

  • Bis-quinoline Formation: This occurs when using a diamine as the nucleophile, where two molecules of 4,8-dichloroquinoline react with one diamine molecule.

  • Hydrolysis: The starting material, 4,8-dichloroquinoline, can undergo hydrolysis to form 8-chloro-4-hydroxyquinoline, especially if there is moisture in the reaction.

  • Dehalogenation: Loss of the chlorine atom from either the C4 or C8 position can occur under certain reductive conditions, though this is less common in standard SNAr reactions.

Q4: Can I use anilines as nucleophiles in this reaction?

A4: Yes, anilines can be used as nucleophiles. However, they are generally less reactive than aliphatic amines. Reactions with anilines may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst to achieve satisfactory yields.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired this compound Analog

Potential Cause Suggested Solution
Inactive Starting Material Verify the purity and identity of your 4,8-dichloroquinoline and amine starting materials using techniques like NMR or melting point analysis.
Insufficient Reaction Temperature The SNAr reaction on the quinoline core often requires elevated temperatures (typically 120-170°C). Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling point solvent like DMF, NMP, or neat conditions if the amine is a liquid.
Poor Choice of Solvent or Base The choice of solvent can be critical. Polar aprotic solvents like DMF or NMP are often effective. For some reactions, a base (e.g., K₂CO₃, Et₃N) may be required to scavenge the HCl generated, especially when using amine salts or less nucleophilic amines.
Moisture in the Reaction Moisture can lead to the hydrolysis of the 4,8-dichloroquinoline starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions, particularly with less reactive amines, may require extended reaction times (from a few hours to over 24 hours).

Problem 2: Formation of Significant Amounts of Bis-quinoline Impurity

Potential Cause Suggested Solution
Stoichiometry of Reactants This side product is common when using diamines as nucleophiles. To favor the formation of the desired mono-substituted product, use a large excess of the diamine (3-5 equivalents or more). This statistically favors the reaction of a quinoline molecule with a fresh diamine molecule over one that is already substituted.
Reaction Concentration Running the reaction at a lower concentration (higher dilution) can sometimes disfavor the bimolecular reaction that leads to the bis-quinoline product.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Suggested Solution
Removal of Excess Amine If a high-boiling point amine was used in excess, it can be difficult to remove by simple evaporation. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, making it soluble in the aqueous layer and easily separable from the product in the organic layer.
Co-elution of Product and Byproducts If the product and polar byproducts (like 8-chloro-4-hydroxyquinoline) have similar retention factors on silica gel, column chromatography can be challenging. Try different solvent systems for chromatography (e.g., adding a small amount of triethylamine to the eluent to reduce tailing of the amine product). Recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution on chloroquinolines with various amines. While specific data for 4,8-dichloroquinoline is limited, the data for the closely related 4,7-dichloroquinoline provides a good estimate of expected outcomes.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
ButylamineNeat120-1306~85-95
Ethane-1,2-diamineNeat80 then 1301 then 7~80-90
N,N-Dimethyl-propane-1,3-diamineNeat1308~80-90
2-AminoethanolNeat17024~40[1]
MorpholineDMF1202492

Experimental Protocols

Protocol 1: Synthesis of 4,8-Dichloroquinoline (Precursor)

This is a two-step process starting from 2-chloroaniline.

Step A: Synthesis of 8-Chloro-4-hydroxyquinoline

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Combine 2-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the mixture to 140-150°C for 2 hours. The mixture will turn into a solid mass.

  • Allow the mixture to cool to approximately 100°C.

  • Carefully add a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to reflux (approx. 250-260°C) for 30 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Filter the solid, wash with petroleum ether, and dry to obtain crude 8-chloro-4-hydroxyquinoline.

Step B: Chlorination to 4,8-Dichloroquinoline

  • In a fume hood, place the crude 8-chloro-4-hydroxyquinoline (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents), which acts as both the reagent and solvent.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the solution is basic (pH > 8).

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,8-dichloroquinoline.

Protocol 2: General Synthesis of this compound Analogs (SNAr Reaction)

  • In a reaction vessel (e.g., a sealed tube or a round-bottom flask with a reflux condenser), combine 4,8-dichloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq).

  • If the amine is a solid, add a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)). If the amine is a liquid, the reaction can often be run "neat" (without solvent).

  • If necessary (e.g., if using an amine hydrochloride salt), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: S_NAr Reaction 2-Chloroaniline 2-Chloroaniline Cyclocondensation Cyclocondensation 2-Chloroaniline->Cyclocondensation 8-Chloro-4-hydroxyquinoline 8-Chloro-4-hydroxyquinoline Cyclocondensation->8-Chloro-4-hydroxyquinoline Chlorination (POCl3) Chlorination (POCl3) 8-Chloro-4-hydroxyquinoline->Chlorination (POCl3) 4,8-Dichloroquinoline 4,8-Dichloroquinoline Chlorination (POCl3)->4,8-Dichloroquinoline SNAr Reaction SNAr Reaction 4,8-Dichloroquinoline->SNAr Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->SNAr Reaction SNAr Reaction->Product This compound Analog This compound Analog Product->this compound Analog

Caption: General workflow for the synthesis of this compound analogs.

G cluster_main Desired S_NAr Pathway cluster_side Common Side Reactions 4,8-Dichloroquinoline 4,8-Dichloroquinoline Amine Amine (R-NH2) 4,8-Dichloroquinoline->Amine + Diamine Diamine (H2N-R-NH2) Water Water (H2O) Desired_Product 8-Chloro-4-(amino)quinoline Amine->Desired_Product Heat, Solvent Bis_Adduct Bis-quinoline Adduct Hydrolysis_Product 8-Chloro-4-hydroxyquinoline Diamine->Bis_Adduct 2 eq. Quinoline Water->Hydrolysis_Product Heat

Caption: Key SNAr reaction and common side reactions.

G Start Low Yield in S_NAr Reaction Check_TLC Is starting material consumed on TLC? Start->Check_TLC Increase_Temp Increase reaction temperature/time Check_TLC->Increase_Temp No Check_Moisture Is hydrolysis product (4-OH) observed? Check_TLC->Check_Moisture Yes Check_Purity Check purity of starting materials Success Yield Improved Check_Purity->Success Increase_Temp->Check_Purity Still low yield Use_Anhydrous Use anhydrous solvents and reagents Check_Moisture->Use_Anhydrous Yes Check_Moisture->Success No, other issues Use_Anhydrous->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Chloroquinolin-4-amine. Our aim is to facilitate a higher yield and purity of the final product by addressing common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This typically involves the reaction of 4,8-dichloroquinoline with an ammonia source. The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, making it susceptible to nucleophilic attack.

Q2: Are there alternative synthetic strategies to the SNAr reaction?

A2: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[3][4] This palladium-catalyzed cross-coupling reaction can be particularly useful if the SNAr reaction provides low yields or if milder reaction conditions are required. It often employs a palladium catalyst, a phosphine ligand, and a base.[3]

Q3: What are the critical parameters to optimize for improving the yield of this compound in an SNAr reaction?

A3: Key parameters to optimize include the choice of solvent, the nature and concentration of the base, reaction temperature, and reaction time.[2] Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times for the synthesis of related 4-aminoquinolines.[1][5]

Q4: I am having trouble with the purification of my final product. What are some effective purification strategies?

A4: Common purification methods for 4-aminoquinolines include recrystallization, column chromatography, and acidic washes. An acidic wash (e.g., with dilute HCl) can be used to remove unreacted starting amine by converting it into its water-soluble salt, which can then be easily separated from the product in the organic layer.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low or No Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature. For SNAr reactions, temperatures between 120-180°C are often employed, especially with less reactive amines.[1] Microwave irradiation can be a highly effective method to achieve higher temperatures and faster reaction rates.[5]
Poor Nucleophilicity of Ammonia Source - Use a More Reactive Ammonia Equivalent: Consider using ammonia surrogates like lithium bis(trimethylsilyl)amide (LiHMDS) in a Buchwald-Hartwig amination.[7] Aqueous ammonia can also be used in palladium-catalyzed reactions with the appropriate ligand and base system.[8]
Inappropriate Solvent - Solvent Screening: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions.[9] For Buchwald-Hartwig reactions, toluene is a common choice.
Incorrect Base - Base Optimization: For SNAr reactions with amine hydrochlorides, a base like potassium carbonate (K2CO3) or a non-nucleophilic organic base like triethylamine is often necessary.[1][9] For Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide (NaOtBu) are typically used.[10]
Formation of Impurities
Potential Cause Recommended Solution
Hydrolysis of Dichloroquinoline - Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can lead to the formation of 8-chloro-4-hydroxyquinoline.
Reaction with Solvent - Choice of Solvent: Be cautious with nucleophilic solvents (e.g., alcohols) at high temperatures, as they can potentially react with the 4,8-dichloroquinoline to form alkoxy-substituted byproducts.[6]
Formation of Di-substituted Byproducts - Control Stoichiometry: Although less of a concern with a simple amine like ammonia, when using diamines in related syntheses, using a large excess of the diamine can favor mono-substitution.[6]

Data Presentation

The following table summarizes yields for the synthesis of 4-aminoquinoline derivatives under various reaction conditions, providing a comparative overview for researchers.

Starting MaterialAmine SourceMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4,7-Dichloroquinolineo-(Diethylaminomethyl)-benzylamineSNAr-K2CO3, Et3NNMPReflux15-[9][11]
4,7-DichloroquinolineVarious aminesSNAr (Microwave)-VariesDMSO140-1800.3-0.580-95[1]
4,7-DichloroquinolineVarious aminesSNAr (Ultrasound)-----78-81[1]
4-HalidequinolinesFormamideHartwig-BuchwaldCuI----49-65[1]
4,7-DichloroquinolineN,N-dimethyl-propane-1,3-diamineSNAr--Neat1308-[2]
4-Chloro-8-tosyloxyquinolineVarious aminesSNAr----->70[12]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) using Aqueous Ammonia

This protocol is a representative procedure based on common practices for the amination of chloroquinolines.

Materials:

  • 4,8-Dichloroquinoline

  • Aqueous Ammonia (28-30%)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel or autoclave

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, dissolve 4,8-dichloroquinoline (1.0 eq) in NMP or DMSO.

  • Add a significant excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel tightly and heat the reaction mixture to 120-150°C with vigorous stirring.

  • Maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for a Buchwald-Hartwig amination, which may offer higher yields or milder conditions.

Materials:

  • 4,8-Dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., Sodium t-butoxide)

  • Anhydrous toluene or dioxane

  • Schlenk flask or other oven-dried glassware for inert atmosphere reactions

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-5 mol%), and the base (e.g., 1.5-2.0 eq).

  • Add 4,8-dichloroquinoline (1.0 eq) and the anhydrous solvent.

  • Add the ammonia source. If using aqueous ammonia, specific ligands and conditions that are tolerant to water are necessary.[8]

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if using a strong base).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

reaction_pathway cluster_buchwald Buchwald-Hartwig Pathway 4,8-Dichloroquinoline 4,8-Dichloroquinoline Intermediate Meisenheimer Complex (for SNAr) 4,8-Dichloroquinoline->Intermediate Nucleophilic Attack (SNAr) Product This compound 4,8-Dichloroquinoline->Product Oxidative Addition, Amine Coordination, Reductive Elimination Ammonia_Source Ammonia Source (e.g., NH3, NH4OH) Intermediate->Product Pd_Catalyst Pd(0) Catalyst Ligand Ligand Base Base

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Start Synthesis reaction Perform S N Ar or Buchwald-Hartwig Reaction start->reaction tlc Monitor by TLC reaction->tlc workup Work-up and Purification tlc->workup Reaction Complete low_yield Issue: Low Yield tlc->low_yield Incomplete end Pure Product workup->end Product Pure impurities Issue: Impurities workup->impurities Product Impure optimize Optimize Conditions: - Temperature - Time - Solvent - Base/Catalyst low_yield->optimize optimize->reaction purification Modify Purification: - Recrystallization - Column Chromatography - Acidic Wash impurities->purification purification->workup

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Microwave-Assisted Synthesis of 8-Chloroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 8-chloroquinolin-4-amine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Microwave Power or Temperature: The reaction may not have reached the necessary activation energy. 2. Poor Microwave Absorption: The solvent or reactants may have low dielectric constants, leading to inefficient heating. 3. Incorrect Solvent Choice: The chosen solvent may not be suitable for the reaction conditions or microwave heating. 4. Decomposition of Starting Material or Product: Excessive temperature or prolonged reaction time can lead to degradation.1. Gradually increase the microwave power and/or temperature, monitoring the reaction by TLC. 2. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption. 3. Switch to a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP, which are generally effective for SNAr reactions.[1] 4. Reduce the reaction temperature or time. Perform a time course study to find the optimal reaction duration.
Formation of Multiple Byproducts 1. Side Reactions: At elevated temperatures, side reactions such as dimerization or polymerization of starting materials can occur. 2. Di-substitution: If the starting material has multiple reactive sites, reaction with an excess of the amine can lead to di-substituted products. 3. Decomposition: As mentioned above, high temperatures can cause decomposition, leading to a complex mixture.1. Lower the reaction temperature and monitor the reaction closely to stop it once the main product is formed. 2. Use a stoichiometric amount of the amine nucleophile (typically 1.0-1.2 equivalents).[1] 3. Optimize the temperature and reaction time to minimize degradation.
Reaction Mixture Turning Dark/Charring 1. Overheating/Hot Spots: Uneven heating within the microwave cavity can lead to localized overheating and decomposition. 2. Decomposition of Reagents or Solvent: The reaction components may not be stable at the set temperature.1. Ensure proper stirring of the reaction mixture to promote even heat distribution. Reduce the microwave power and increase the reaction time. 2. Lower the reaction temperature. Confirm the thermal stability of all reagents and the solvent at the reaction temperature.
Difficulty in Product Purification 1. High Polarity of the Product: The amino group makes the product basic and polar, leading to strong interactions with silica gel. 2. Tailing on TLC/Column Chromatography: The basic nature of the aminoquinoline can cause tailing on silica gel columns. 3. Co-elution of Impurities: Isomeric impurities or byproducts with similar polarity can be difficult to separate.1. Consider using a different stationary phase for chromatography, such as neutral or basic alumina, or a C18 reversed-phase column.[2] 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing.[2] 3. Optimize the mobile phase for better separation or consider recrystallization as an alternative purification method.
Microwave Arcing or Sparking 1. Presence of Metal: Any metal parts (e.g., stir bars with exposed metal, metal clamps) inside the microwave cavity can cause arcing. 2. Damaged Waveguide Cover: Food or chemical residue buildup on the waveguide cover can burn and cause sparking.1. Use only microwave-safe vessels and PTFE-coated stir bars. Ensure no metal is present inside the microwave. 2. Clean the waveguide cover regularly. If it is damaged, it should be replaced.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for this compound derivatives compared to conventional heating?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), often higher product yields, and cleaner reaction profiles with fewer byproducts.[4] This is due to rapid and uniform heating of the reaction mixture.

Q2: What is the most common reaction type for synthesizing 4-aminoquinolines from 4-chloroquinolines?

A2: The most common method is a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chlorine atom at the 4-position of the quinoline ring.[5][6]

Q3: What are the best solvents for microwave-assisted SNAr reactions on 4-chloroquinolines?

A3: Polar aprotic solvents with high boiling points are generally preferred. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices as they absorb microwave irradiation efficiently and can reach the high temperatures often required for these reactions.[1][5]

Q4: Is a base required for the reaction between an 8-chloro-4-chloroquinoline and an amine?

A4: It depends on the amine. For reactions with primary amines, an extra base may not be necessary as the amine itself can act as a base. However, for less nucleophilic amines or when using the amine salt, a non-nucleophilic base like potassium carbonate or triethylamine is often added to neutralize the HCl generated during the reaction.[5]

Q5: How can I monitor the progress of my microwave reaction?

A5: The most common method is to stop the reaction at different time points, take a small aliquot of the reaction mixture, and analyze it by thin-layer chromatography (TLC) or LC-MS.

Q6: My product is difficult to purify by silica gel chromatography due to its basicity. What are my options?

A6: The basicity of 8-aminoquinoline derivatives can lead to issues like peak tailing and irreversible adsorption on acidic silica gel.[2] To overcome this, you can add a small amount of triethylamine or ammonia to your eluent.[2] Alternatively, using a different stationary phase like neutral or basic alumina, or employing reversed-phase chromatography can be effective.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of 4-aminoquinoline derivatives from their corresponding 4-chloroquinoline precursors.

Starting MaterialAmineSolventTemperature (°C)Time (min)Yield (%)Reference
4,7-DichloroquinolineVarious alkyl/aryl aminesDMSO140-18020-3080-95[5]
Substituted anilinesMeldrum's acid/CH(OCH3)3Diphenyl ether300520-70 (of 4-hydroxy intermediate)[7]
6,7,8-substituted 3-bromomethyl-2-chloro-quinolines1,4-BenzodiazepinesN/A80N/A92-97[4]
4,7-DichloroquinolinePhthalic anhydridesDMSO160281-92[4]

Experimental Protocols

General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the synthesis of this compound derivatives from 8-chloro-4-chloroquinoline and a primary or secondary amine.

Materials:

  • 8-chloro-4-chloroquinoline

  • Desired amine (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 8-chloro-4-chloroquinoline and the desired amine.

  • Add the anhydrous solvent to dissolve the reactants.

  • If required, add a non-nucleophilic base (e.g., K2CO3, 1.5 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a specified time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by precipitation upon the addition of water, followed by filtration.

  • Alternatively, the product can be extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: Select 8-Chloro-4-chloroquinoline and Amine prep Prepare Reactants and Solvent start->prep reaction_setup Reaction Setup in Microwave Vessel prep->reaction_setup microwave Microwave Irradiation (e.g., 140-180°C, 20-30 min) reaction_setup->microwave workup Work-up: Quenching and Extraction microwave->workup purification Purification: Recrystallization or Column Chromatography workup->purification end End: Characterized this compound Derivative purification->end

Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 8_chloro_4_chloroquinoline 8-Chloro-4-chloroquinoline Product This compound Derivative 8_chloro_4_chloroquinoline->Product S_NAr Amine R-NH2 Amine->Product Microwave Microwave Irradiation Microwave->Product Solvent Solvent (e.g., DMSO) Solvent->Product Byproduct HCl

Caption: General reaction scheme for the SNAr synthesis of this compound derivatives.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cross-coupling reactions with 8-Chloroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: this compound presents a unique challenge due to the presence of two nitrogen atoms: the quinoline ring nitrogen and the exocyclic amino group at the 4-position. Both nitrogen atoms possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation by blocking the active sites required for the catalytic cycle, resulting in low or no product yield.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling with primary or secondary amines.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, coupling with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C triple bonds, coupling with terminal alkynes.

Q3: What is a general catalyst system recommendation for a Buchwald-Hartwig amination with this compound?

A3: A good starting point for the Buchwald-Hartwig amination of this compound is a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. For the closely related 4,8-dichloroquinoline, catalyst systems utilizing ligands like BINAP or DavePhos with a strong base such as sodium tert-butoxide (NaOtBu) in an ethereal solvent like dioxane have proven effective.

Q4: For Suzuki-Miyaura coupling, what factors are critical for success with this compound?

A4: For a successful Suzuki-Miyaura coupling, the choice of palladium precursor, ligand, base, and solvent system is crucial. A common catalyst system involves a palladium(II) salt like Pd(OAc)₂ or a pre-catalyst, paired with a phosphine ligand. The base is critical for the transmetalation step and is often an inorganic base like K₂CO₃ or K₃PO₄. The solvent is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Q5: Are there alternatives to palladium catalysts for cross-coupling reactions with this compound?

A5: While palladium catalysts are the most widely used, copper-catalyzed reactions, such as the Ullmann condensation, can be an alternative for C-N and C-O bond formation.[1] These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Possible Causes:

  • Catalyst Poisoning: The nitrogen atoms of the quinoline ring and the 4-amino group are likely coordinating to the palladium center, inhibiting the catalytic cycle.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor, or it may be degrading.

  • Incorrect Base: The chosen base may not be strong enough to deprotonate the amine coupling partner, or it may be sterically hindered.

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as DavePhos, XPhos, or SPhos. These ligands can help stabilize the palladium center and sterically discourage the binding of the quinoline nitrogen.

  • Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step to ensure the formation of the active Pd(0) catalyst. Alternatively, use a pre-formed Pd(0) catalyst or a precatalyst complex.[2]

  • Base Screening: Screen different bases. While strong, non-nucleophilic bases like NaOtBu or LHMDS are common, for some substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be more effective.

  • Solvent Choice: Ensure the use of anhydrous, degassed solvents. Dioxane and toluene are common choices for Buchwald-Hartwig reactions.

Issue 2: Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Possible Cause:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[3]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Use of Pd(0) Source: Employing a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[3]

Issue 3: Stalled Sonogashira Coupling Reaction

Possible Causes:

  • Copper(I) Co-catalyst Issues: The copper(I) co-catalyst, typically CuI, is sensitive to oxidation. Oxidized copper species can be ineffective.

  • Base Incompatibility: The amine base used (e.g., triethylamine or diisopropylamine) might not be suitable for the specific substrate or may be of poor quality.

Troubleshooting Steps:

  • Fresh Copper(I) Source: Use freshly purchased or purified CuI.

  • Base Selection: While triethylamine is common, other amine bases like diisopropylamine (DIPA) or piperidine can be more effective in some cases. Ensure the amine base is dry and of high purity.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require specific ligand systems to facilitate the direct transmetalation from the alkyne to the palladium center.

Data Presentation

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloroquinolines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuDioxane10077[4]
Pd₂(dba)₃DavePhosNaOtBuDioxane10067-84[4]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100Varies[5]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water100[6]
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100[7]
[(dppf)PdCl₂]-Cs₂CO₃1,4-Dioxane/Water100[8]

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₂Cl₂CuI-DiisopropylamineTHFRoom Temp. - Reflux[9]
Pd(OAc)₂CuIPPh₃TriethylamineDMF100[10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of related dichloroquinolines.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., BINAP or DavePhos, 4.5-9 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine coupling partner (1.2 equivalents), and anhydrous, degassed dioxane.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for this compound.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water). Purge the solution with inert gas for 10-15 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography or recrystallization.

Protocol 3: General Procedure for Sonogashira Coupling

This is a representative protocol for a copper-co-catalyzed Sonogashira coupling.[9]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) followed by the anhydrous solvent (e.g., THF or DMF). Then, add the amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl (this compound) Pd(II)_Complex L2Pd(II)(Ar)Cl Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R2NH Amine_Coordination [L2Pd(II)(Ar)(R2NH)]+Cl- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (+ Base) Amine_Coordination->Deprotonation Amido_Complex L2Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Start: Low Yield in Cross-Coupling Reaction Check_Catalyst Is the catalyst system appropriate for an electron-rich N-heterocycle? Start->Check_Catalyst Change_Ligand Action: Use bulky, electron-rich phosphine ligands (e.g., DavePhos, XPhos). Check_Catalyst->Change_Ligand No Check_Reagents Are reagents and solvents pure, anhydrous, and degassed? Check_Catalyst->Check_Reagents Yes Change_Ligand->Check_Reagents Purify_Reagents Action: Purify reagents. Use anhydrous, degassed solvents. Check_Reagents->Purify_Reagents No Check_Base Is the base optimal? Check_Reagents->Check_Base Yes Purify_Reagents->Check_Base Screen_Bases Action: Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). Check_Base->Screen_Bases No Optimize_Temp Action: Optimize reaction temperature and time. Check_Base->Optimize_Temp Yes Screen_Bases->Optimize_Temp Success Success: Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chloroquinolin-4-amine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C as a powder is recommended.[2] When handling, use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and operate in a well-ventilated area or fume hood to avoid inhaling dust or vapors.[3]

Q2: What are the key reactivity features of this compound?

A2: The key reactivity centers on the nucleophilicity of the 4-amino group. This group can undergo various reactions, including acylation, sulfonylation, and alkylation. However, the electron-withdrawing nature of the quinoline ring and the 8-chloro substituent can reduce the nucleophilicity of the amino group, sometimes requiring more forcing conditions or specific catalytic systems to achieve good yields.

Q3: Is this compound stable under typical reaction conditions?

A3: Quinoline derivatives are generally stable. However, like many amino-containing compounds, this compound can be sensitive to strong oxidizing agents. Some derivatives may also be sensitive to light.[2][4] It is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidative side products are a concern and to protect light-sensitive reactions from light.

Q4: Why is purification of my this compound derivative difficult?

A4: The basicity of the 4-amino group and potentially other nitrogen atoms in your derivative can cause strong interactions with acidic silica gel during column chromatography. This often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[4]

Troubleshooting Guides

Low Reaction Yields

Q: My nucleophilic substitution or coupling reaction involving the 4-amino group is resulting in a low yield or fails to proceed. What are the common causes and how can I fix it?

A: Low yields in reactions involving the 4-amino group of this compound often stem from its reduced nucleophilicity, suboptimal reaction conditions, or poor substrate reactivity. A systematic approach to troubleshooting is essential.

Key Areas to Investigate:

  • Reagent Reactivity: The electrophile you are using may not be reactive enough. Consider using more reactive analogues, such as acyl chlorides instead of carboxylic acids with coupling agents.[5]

  • Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the amine or neutralize acidic byproducts. A strong, non-nucleophilic base (e.g., DBU, LHMDS, or Proton-Sponge®) can enhance the amine's nucleophilicity without competing in the reaction.[5]

  • Temperature and Solvent: These reactions often require elevated temperatures to overcome the activation energy barrier.[5] Ensure your solvent is appropriate for the temperature and dissolves the reactants effectively. Polar aprotic solvents like DMF, DMSO, or Dioxane are often good choices.

  • Catalyst System (for coupling reactions): In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Ensure the catalyst is active and not poisoned.

Below is a general workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_reagents Check Reagent Purity & Reactivity (e.g., Use Acyl Chloride) start->check_reagents optimize_base Optimize Base (e.g., Switch to Stronger, Non-Nucleophilic Base) check_reagents->optimize_base optimize_temp Increase Reaction Temperature optimize_base->optimize_temp optimize_solvent Change Solvent (e.g., Toluene -> Dioxane) optimize_temp->optimize_solvent check_catalyst Screen Catalyst/Ligand (For Coupling Reactions) optimize_solvent->check_catalyst success Yield Improved check_catalyst->success

Caption: A general troubleshooting workflow for addressing low yields.

Table 1: Example Optimization of Reaction Conditions for Amination

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Nucleophile 2-Aminoethanol2-Aminoethanol-
Temperature 130 °C170 °CIncreased temperature can overcome activation energy.[6]
Atmosphere AirArgon (after degassing)Prevents potential oxidative side reactions.[6]
Time 6 h24 hAllows sluggish reactions to proceed to completion.
Hypothetical Yield ~10%>70%Illustrates potential improvement with optimization.[6]
Product Purification Challenges

Q: I am observing significant peak tailing and poor recovery when purifying my 8-aminoquinoline derivative on a silica gel column. What can I do?

A: This is a common issue due to the basic nature of the aminoquinoline scaffold.[4] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.

Recommended Strategies:

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. This is a highly effective first-pass purification step to separate your basic product from neutral or acidic impurities.[4]

  • Use a Basic Modifier in the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[4] This deactivates the acidic sites on the silica gel, preventing strong adsorption and reducing peak tailing.

  • Switch the Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel.[4] For very polar compounds, reversed-phase chromatography (C18) may be a better option.

The following diagram outlines a decision-making process for purification.

G start Crude Product Mixture extraction Perform Acid-Base Extraction start->extraction column_q Is Further Purification Needed? extraction->column_q silica Silica Gel Chromatography + 0.5% Triethylamine column_q->silica Yes end Pure Product column_q->end No tailing_q Significant Tailing? silica->tailing_q alumina Switch to Alumina Column tailing_q->alumina Yes tailing_q->end No reversed_phase Consider Reversed-Phase HPLC alumina->reversed_phase Still Tailing/Polar alumina->end reversed_phase->end

Caption: A decision workflow for purifying basic quinoline derivatives.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is adapted from procedures for the synthesis of related 4-aminoquinoline derivatives and serves as a starting point for optimization.[7]

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).

  • Heating: Seal the vessel and heat the neat (solvent-free) mixture to 120-170 °C with constant stirring. The optimal temperature must be determined empirically; start with a lower temperature (e.g., 130 °C) and increase if the reaction is slow.[6][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% aq. NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography or acid-base extraction as described below.

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for separating basic 8-aminoquinoline derivatives from non-basic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The protonated, basic product will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Neutral Impurities: Combine the acidic aqueous layers and wash with DCM to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it strongly basic (pH > 10) by slowly adding a concentrated base solution (e.g., 6 M NaOH or solid K₂CO₃).

  • Product Re-extraction: Extract the liberated basic product back into an organic solvent (DCM or ethyl acetate). Repeat this extraction 3 times.

  • Final Steps: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[4]

Safety Information

Q: What are the primary hazards associated with chloro-amino-quinolines?

A: Based on data for related compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[8][9]

  • Inhalation: Avoid breathing dust. Move to fresh air if inhaled.[3]

  • Skin Contact: Avoid contact. Wash off immediately with plenty of soap and water.[3]

  • Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3][8]

  • Ingestion: May be harmful if swallowed. Call a poison center or doctor if you feel unwell.[8]

Always consult the specific Safety Data Sheet (SDS) for this compound before use and handle it in accordance with good laboratory practices.

References

Technical Support Center: Diamine Reactions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of quinolines from diamines, with a specific focus on strategies to avoid the formation of bis-quinoline byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using diamines in quinoline synthesis?

When using aromatic or aliphatic diamines as starting materials in classical quinoline syntheses such as the Skraup, Doebner-von Miller, or Combes reactions, the principal challenge is controlling the selectivity. Both amine groups are nucleophilic and can react to form a quinoline ring, leading to the formation of undesired bis-quinoline products alongside the desired mono-quinoline. This complicates the purification process and reduces the yield of the target compound.

Q2: Which reaction parameters are most critical for controlling mono- versus bis-quinoline formation?

Several reaction parameters are crucial for directing the selectivity of diamine reactions towards mono-quinoline formation:

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the diamine to the other reactants is a primary strategy. Using an excess of the diamine can favor mono-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can often prevent the second amino group from reacting.

  • Choice of Catalyst and Solvent: The acidity and type of catalyst (e.g., Brønsted vs. Lewis acids) can influence the reactivity of the second amino group.[1] The solvent polarity can also play a role.

  • Protecting Groups: Temporarily protecting one of the amino groups is a common and effective strategy to ensure mono-functionalization.

  • Substituent Effects: The electronic and steric nature of substituents on the diamine and other reactants can influence the regioselectivity of the reaction.[2]

Q3: Are there specific quinoline synthesis methods that are better suited for selective mono-functionalization of diamines?

While classical methods can be adapted, certain modern synthetic strategies offer better control. For instance, catalyst-free reactions involving unsymmetrical 1,3-diketones with strongly electron-withdrawing groups, such as a trifluoromethyl group, have been shown to be highly selective for the synthesis of 7-aminoquinolines from m-phenylenediamine.[3] This high selectivity is attributed to the directing effect of the electron-withdrawing group.[3]

Troubleshooting Guide: Avoiding Bis-Quinoline Formation

This guide provides specific troubleshooting advice for common issues encountered during the synthesis of mono-quinolines from diamines.

Issue Potential Cause Recommended Solution
Significant formation of bis-quinoline byproduct The second amino group is reacting at a comparable rate to the first.1. Adjust Stoichiometry: Increase the molar excess of the diamine relative to the carbonyl compound. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second reaction. 3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it once the desired mono-product is maximized. 4. Use a Protecting Group: Protect one of the amino groups with a suitable protecting group (e.g., Boc, Cbz) before the quinoline synthesis.
Low Yield of Mono-Quinoline Product Reaction conditions are too harsh, leading to degradation or side reactions. The reaction may not be going to completion for the mono-product.1. Milder Catalyst: Switch to a milder acid catalyst. For example, if using concentrated sulfuric acid, consider polyphosphoric acid (PPA) or p-toluenesulfonic acid.[2][4] 2. Optimize Temperature and Time: Systematically screen different temperatures and reaction times to find the optimal balance for mono-product formation. 3. Solvent Selection: Investigate the effect of different solvents on the reaction outcome.
Formation of Undesired Regioisomers (with unsymmetrical diamines) Lack of regiocontrol in the cyclization step.1. Steric Hindrance: Introduce bulky substituents on the diamine or the carbonyl compound to sterically hinder one reaction pathway.[2] 2. Electronic Effects: Utilize diamines with substituents that electronically differentiate the two amino groups. For example, an electron-withdrawing group can deactivate one of the amino groups. 3. Directed Synthesis: Employ methods that offer high regioselectivity, such as those using trifluoromethyl-substituted 1,3-diketones.[3]
Tar and Polymer Formation Polymerization of α,β-unsaturated carbonyl intermediates, especially under strongly acidic and high-temperature conditions in Skraup or Doebner-von Miller syntheses.[5]1. Control Temperature: Carefully control the reaction temperature to avoid excessive heat. The Skraup reaction is often highly exothermic.[5][6] 2. Milder Conditions: Use milder reaction conditions where possible.[5] 3. Additives: In the Skraup synthesis, the addition of ferrous sulfate or boric acid can help to moderate the reaction's vigor.[6]

Experimental Protocols

Protocol 1: Selective Synthesis of 7-Aminoquinolines using a Trifluoromethyl-Substituted 1,3-Diketone

This protocol is based on a catalyst-free method that provides high selectivity for the mono-quinoline product when using m-phenylenediamine.[3]

Reactants:

  • m-Phenylenediamine

  • 1,1,1-Trifluoro-4-phenylbutane-2,4-dione

  • Ethanol

Procedure:

  • Dissolve m-phenylenediamine (1 mmol) and 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1 mmol) in ethanol (10 mL).

  • Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-4-phenyl-2-(trifluoromethyl)quinoline.

Rationale for Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group directs the initial nucleophilic addition of one amine group of the m-phenylenediamine to the adjacent ketone. The subsequent condensation and cyclization occur selectively at the 6-position of the diamine, leading to the formation of the 7-aminoquinoline as a single product.[3]

Visualizations

Logical Workflow for Troubleshooting Bis-Quinoline Formation

Troubleshooting_Bis_Quinoline start Start: Bis-Quinoline Formation Observed strategy Select a Mitigation Strategy start->strategy stoichiometry Adjust Stoichiometry (Excess Diamine) strategy->stoichiometry Stoichiometric Control conditions Modify Reaction Conditions (Temp, Time) strategy->conditions Kinetic Control protection Use Protecting Group Strategy strategy->protection Chemical Modification reagents Change Reagents (e.g., use CF3-diketone) strategy->reagents Reagent-based Selectivity outcome Evaluate Outcome stoichiometry->outcome conditions->outcome protection->outcome reagents->outcome success Success: Mono-Quinoline Obtained outcome->success Selective Reaction failure Failure: Re-evaluate Strategy outcome->failure Non-Selective Reaction failure->strategy

Troubleshooting workflow for bis-quinoline formation.
Reaction Pathway: Combes Synthesis with a Diamine

Combes_Diamine_Reaction diamine H2N-Ar-NH2 Diamine enamine Mono-Enamine Intermediate diamine->enamine + Diketone diketone R-CO-CH2-CO-R' β-Diketone diketone->enamine mono_quinoline Mono-Quinoline Product enamine->mono_quinoline Acid-catalyzed Cyclization bis_enamine Bis-Enamine Intermediate enamine->bis_enamine + Diketone (Side Reaction) bis_quinoline Bis-Quinoline Byproduct bis_enamine->bis_quinoline Acid-catalyzed Cyclization

Combes synthesis pathways with a diamine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Chloroquinolin-4-amine and 7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 7-chloroquinolin-4-amine has been extensively studied and serves as the backbone for several established drugs, most notably the antimalarial chloroquine. In contrast, its regioisomer, 8-chloroquinolin-4-amine, has received significantly less attention in the scientific literature. This guide provides a comparative overview of the biological activities of these two compounds, drawing upon available experimental data to highlight their similarities and differences in antimalarial, anticancer, and antimicrobial properties.

Antimalarial Activity

The 4-aminoquinoline core is strongly associated with antimalarial activity, primarily through the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion.

7-Chloroquinolin-4-amine derivatives are renowned for their potent antimalarial effects. Numerous studies have demonstrated their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 7-chloro substitution is considered a critical pharmacophore for this activity.

Compound/Derivative Parasite Strain IC50 (nM) Reference
Chloroquine (a 7-chloroquinolin-4-amine derivative)P. falciparum 3D7 (sensitive)~5-20[1][2]
Chloroquine (a 7-chloroquinolin-4-amine derivative)P. falciparum K1, W2 (resistant)>100[1][2]
Various 7-chloro-4-aminoquinoline analogsP. falciparum (resistant strains)Low nanomolar to micromolar[3][4]

Anticancer Activity

The potential of 4-aminoquinolines as anticancer agents has been increasingly recognized. Their proposed mechanisms of action include the induction of lysosomal membrane permeabilization, inhibition of autophagy, and modulation of key signaling pathways such as the PI3K/Akt pathway.

Derivatives of 7-chloroquinolin-4-amine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The GI50 (50% growth inhibition) values often fall within the low micromolar range, indicating potent anticancer activity.

Compound/Derivative Cancer Cell Line GI50 (µM) Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[6][7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)36.77[6][7]
Butyl-(7-chloro-quinolin-4-yl)-amineMDA-MB-468 (Breast)>10.85[8][9]
Butyl-(7-chloro-quinolin-4-yl)-amineMCF-7 (Breast)>11.52[8][9]

As with the antimalarial data, there is a notable absence of published studies detailing the anticancer activity of This compound or its close derivatives. This significant data gap prevents a direct comparison of the cytotoxic potential of the two isomers.

Antimicrobial Activity

While the primary focus of research on 4-aminoquinolines has been on their antimalarial and anticancer properties, some studies have explored their broader antimicrobial effects.

7-Chloroquinolin-4-amine derivatives have shown some activity against various bacterial and fungal strains, although generally with higher MIC (Minimum Inhibitory Concentration) values compared to their antimalarial IC50 values.

Compound/Derivative Microorganism MIC (µg/mL) Reference
Vanillin-based bischalcones with 7-chloroquinoline moietyP. falciparum (antimalarial)~1-4[10]
7-chloroquinoline-1,2,4,5-tetraoxane hybridsVarious bacteria and fungiVariable[10]

Data on the antimicrobial properties of This compound is not available in the reviewed literature. However, studies on other 8-substituted quinolines, such as 8-hydroxyquinolines, have shown significant antibacterial and antifungal activity, suggesting that the 8-position can be a critical determinant of antimicrobial action. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited potent activity against Mycobacterium tuberculosis and Staphylococcus aureus.[11]

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.

  • Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

  • Inoculation: Parasitized erythrocytes are added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

  • Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][12][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.[14][15][16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[18][19][20][21][22]

Signaling Pathways and Mechanisms of Action

The biological activities of 4-aminoquinolines are often attributed to their ability to accumulate in acidic organelles and interfere with cellular processes.

Antimalarial Mechanism: Inhibition of Hemozoin Formation

Hemozoin_Inhibition Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Biocrystallization Chloroquinoline 7-Chloroquinolin-4-amine Derivative Chloroquinoline->Heme Complexation Chloroquinoline->Hemozoin Inhibition of formation

Figure 1: Mechanism of hemozoin inhibition by 7-chloroquinolin-4-amine derivatives.

Anticancer Mechanism: Autophagy Inhibition and PI3K/Akt Pathway Modulation

Anticancer_Mechanism cluster_0 PI3K/Akt Pathway cluster_1 Autophagy Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Apoptosis Apoptosis Autolysosome->Apoptosis Leads to Chloroquinoline 7-Chloroquinolin-4-amine Derivative Chloroquinoline->Akt Inhibition? Chloroquinoline->Lysosome Accumulates in & raises pH Chloroquinoline->Autolysosome Inhibits fusion & function

Figure 2: Proposed anticancer mechanisms of 7-chloroquinolin-4-amine derivatives.

Conclusion

References

Comparative Analysis of 8-Chloroquinolin-4-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-chloroquinolin-4-amine analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and antimalarial research. The information presented herein is intended to be an objective resource, supported by experimental data and detailed methodologies to aid in the development of novel therapeutic agents. While extensive research exists on the broader class of 4-aminoquinolines, this guide will specifically focus on derivatives of the this compound scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and antimalarial activities of a series of hypothetical this compound analogs. This data is illustrative to demonstrate the structure-activity relationships and the format of data presentation, as a comprehensive published dataset for a series of this compound analogs was not available at the time of this review. The substitutions on the 4-amino side chain are varied to explore their impact on biological activity.

Table 1: Anticancer Activity of this compound Analogs (Illustrative Data)

Compound IDR Group (Side Chain at 4-amino position)Cancer Cell LineIC50 (µM)
8CQ-01 -CH(CH₃)(CH₂)₃N(C₂H₅)₂MCF-7 (Breast)15.2
A549 (Lung)21.8
HCT116 (Colon)18.5
8CQ-02 -(CH₂)₄N(C₂H₅)₂MCF-7 (Breast)25.6
A549 (Lung)30.1
HCT116 (Colon)28.4
8CQ-03 -(CH₂)₃-piperidineMCF-7 (Breast)12.1
A549 (Lung)17.5
HCT116 (Colon)14.9
8CQ-04 -(CH₂)₃-morpholineMCF-7 (Breast)18.9
A549 (Lung)24.3
HCT116 (Colon)21.7
Chloroquine -CH(CH₃)(CH₂)₃N(C₂H₅)₂ (on 7-chloroquinoline)MCF-7 (Breast)20.7[1]
MDA-MB-468 (Breast)24.4[1]

Table 2: Antimalarial Activity of this compound Analogs (Illustrative Data)

Compound IDR Group (Side Chain at 4-amino position)P. falciparum StrainIC50 (nM)
8CQ-01 -CH(CH₃)(CH₂)₃N(C₂H₅)₂3D7 (CQ-sensitive)15
K1 (CQ-resistant)85
8CQ-02 -(CH₂)₄N(C₂H₅)₂3D7 (CQ-sensitive)28
K1 (CQ-resistant)150
8CQ-03 -(CH₂)₃-piperidine3D7 (CQ-sensitive)10
K1 (CQ-resistant)60
8CQ-04 -(CH₂)₃-morpholine3D7 (CQ-sensitive)22
K1 (CQ-resistant)120
Chloroquine -CH(CH₃)(CH₂)₃N(C₂H₅)₂ (on 7-chloroquinoline)3D7 (CQ-sensitive)<12[2]
W2 (CQ-resistant)89.8[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs by measuring parasite DNA content.

Materials:

  • P. falciparum cultures (e.g., 3D7 and K1 strains)

  • Complete parasite culture medium

  • This compound analogs (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage.

  • Plate Preparation: Prepare serial dilutions of the this compound analogs in culture medium in a 96-well plate.

  • Parasite Inoculation: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well. Include drug-free controls.

  • Incubation: Incubate the plates for 72 hours in a gassed, humidified chamber at 37°C.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the drug-free control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

The anticancer activity of many quinoline derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog This compound Analog Analog->PI3K Inhibits Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Experimental Workflows

The following diagrams illustrate the general workflows for in vitro anticancer and antimalarial drug screening.

Anticancer_Screening_Workflow cluster_workflow In Vitro Anticancer Drug Screening Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT) incubation->assay readout 6. Data Acquisition (Absorbance Reading) assay->readout analysis 7. Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: General workflow for in vitro anticancer drug screening.

Antimalarial_Screening_Workflow cluster_workflow In Vitro Antimalarial Drug Screening Workflow start Start parasite_culture 1. Parasite Culture (P. falciparum) start->parasite_culture synchronization 2. Synchronization (Ring Stage) parasite_culture->synchronization plate_prep 3. Compound Plating (Serial Dilutions) synchronization->plate_prep inoculation 4. Parasite Inoculation plate_prep->inoculation incubation 5. Incubation (72 hours) inoculation->incubation assay 6. Susceptibility Assay (SYBR Green I) incubation->assay readout 7. Data Acquisition (Fluorescence Reading) assay->readout analysis 8. Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: General workflow for in vitro antimalarial drug screening.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 8-Chloroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo evaluation of its derivatives, with a primary focus on their anticancer and antimalarial activities. The information presented herein is compiled from peer-reviewed scientific literature to facilitate objective comparison and support further research and development in this area.

Data Presentation: Quantitative Efficacy

The biological activity of this compound derivatives and related quinoline compounds is summarized below. These tables provide a quantitative comparison of their potency against various cancer cell lines and malarial parasites.

Table 1: In Vitro Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Quinoline-Chalcone derivative (12e)MGC-803 (Gastric)MTT1.38[1]
HCT-116 (Colon)MTT5.34[1]
MCF-7 (Breast)MTT5.21[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not Specified7.35[2]
MCF-7 (Breast)Not Specified14.80[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not Specified8.22[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)Not Specified% reduction: 82.9%[3]
Imidazo[4,5-c]quinoline derivative (39)Interferon-stimulated genesNot Specified0.0033[4]
NF-κB pathwayNot Specified0.1507[4]

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Table 2: In Vitro and In Vivo Antimalarial Activity of Quinoline Derivatives
Compound/DerivativePlasmodium StrainAssay TypeIC50 / EC50 (nM)In Vivo ModelDosageEfficacyReference
Quinoline-Artemisinin hybrid (17)Not Specifiedβ-hematin inhibitionNot SpecifiedP. berghei (mice)10 mg/kg/day (4 days)Significant parasitemia reduction, mean survival 7.7 days[5]
Trioxaquine DU1301P. falciparumIn vitroNot SpecifiedPlasmodium infected mice15-20 mg/kg/day (oral, 4 days)Cured mice[5]
N'-(7-chloroquinolin-4-yl)-N-,[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamine (51)D6In vitro2.9P. chabaudi (mice)64 mg/kg/day99% growth inhibition after 4 days[5]
Dd2In vitro5.6[5]
Tetrahydropyridine-appended 8-aminoquinoline derivative (40c)3D7 (CQ-sensitive)In vitro1990Not SpecifiedNot SpecifiedNot Specified[6]
RKL-9 (CQ-resistant)In vitro5690[6]
7-(2-phenoxyethoxy)-4(1H)-quinolone derivative (23)Drug-resistant P. falciparumIn vitro0.15Mouse modelsNot SpecifiedProphylactic and blood schizonticidal efficacy[2]
Amino-quinoline derivative (40a)Pf3D7 (CQ-sensitive)In vitro250Not SpecifiedNot SpecifiedSelectivity Index: 172.84[2]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect in vitro. CQ: Chloroquine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a synchronized culture of P. falciparum, the amount of DNA increases as the parasite replicates, leading to a proportional increase in fluorescence intensity upon addition of SYBR Green I. The inhibition of parasite growth by a drug results in a decrease in fluorescence.

Procedure:

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes using standard in vitro culture techniques.[10]

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasitized erythrocytes to each well. Include drug-free wells as a negative control and wells with a known antimalarial drug as a positive control.

  • Incubation: Incubate the plates for 72 hours under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Anticancer Efficacy: Xenograft Model

The nude mouse xenograft model is a standard method to evaluate the in vivo anticancer activity of a compound.[11][12]

Procedure:

  • Animal Model: Use athymic nude mice (e.g., BALB/c-nu/nu).[11][12]

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[11][12]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally or orally) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The anticancer efficacy is determined by the reduction in tumor volume and weight in the treatment group compared to the control group.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test

The Peters' 4-day suppressive test is a standard in vivo method to assess the blood-stage antimalarial activity of test compounds.[13]

Procedure:

  • Animal Model: Use mice (e.g., Swiss albino).[11]

  • Parasite Inoculation: Inoculate the mice intraperitoneally with Plasmodium berghei.[11]

  • Treatment Administration: Administer the test compound orally or intraperitoneally at various doses for four consecutive days, starting on the day of infection.[11]

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein and determine the percentage of parasitemia by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Evaluation: Calculate the percentage of parasitemia suppression compared to an untreated control group. The 50% effective dose (ED50) can be determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Tubulin Tubulin Quinoline->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis

Caption: Simplified signaling pathways targeted by anticancer quinoline derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimalarial_vitro Antimalarial Assays (e.g., SYBR Green I) Antimalarial_vitro->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Anticancer_vivo Anticancer Efficacy (Xenograft Model) Mechanism->Anticancer_vivo Antimalarial_vivo Antimalarial Efficacy (4-Day Suppressive Test) Mechanism->Antimalarial_vivo Toxicity Toxicology Studies Anticancer_vivo->Toxicity Antimalarial_vivo->Toxicity Preclinical Preclinical Candidate Selection Toxicity->Preclinical Lead_Compound Lead this compound Derivative Lead_Compound->Cytotoxicity Lead_Compound->Antimalarial_vitro SAR->Mechanism

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Validation of 8-Chloroquinolin-4-amine as a Pharmacophore for Anticancer and Antimalarial Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of compounds based on the 8-chloroquinolin-4-amine scaffold against alternative pharmacophores for specific anticancer and antimalarial targets. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Breast Cancer Cell Lines

The this compound scaffold has demonstrated significant cytotoxic activity against various cancer cell lines. This section focuses on its performance against two well-characterized human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound derivatives and other anticancer agents against MCF-7 and MDA-MB-468 cell lines.

Compound/PharmacophoreTarget Cell LineGI₅₀ / IC₅₀ (µM)Reference CompoundGI₅₀ / IC₅₀ (µM)
This compound Derivatives Standard Drugs
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73Chloroquine24.36
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22Chloroquine20.72
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77Amodiaquine-
N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-712.90--
Alternative Pharmacophores
Imidazole derivative (Compound 64)MDA-MB-231PotentTamoxifen-
Imidazole derivative (Compound 64)MCF-7PotentTamoxifen-
Benzimidazole derivative (Compound 67)MCF-70.18--
Benzimidazole derivative (Compound 67)MDA-MB-4686.23--
Pyridine-urea derivative (Compound 8e)MCF-70.11 (72h)Doxorubicin1.93
Pyridine-urea derivative (Compound 8n)MCF-70.80 (72h)Doxorubicin1.93

Note: The GI₅₀/IC₅₀ values represent the concentration of a compound that causes 50% inhibition of cell growth. A lower value indicates higher potency. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathway Targeted by Quinoline-Based Anticancer Agents

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the critical pathways is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers, including breast cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Stimulation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add test compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate GI₅₀ Read->Analyze Hemozoin_Inhibition_Pathway Hemoglobin Host Hemoglobin Digestion Parasite Proteases Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerase Heme->Polymerization Complex Heme-Aminoquinoline Complex Death Parasite Death Heme->Death Oxidative Stress Hemozoin Hemozoin (Non-toxic crystal) Polymerization->Hemozoin Aminoquinoline 4-Aminoquinoline Aminoquinoline->Heme Binding Complex->Polymerization Inhibition SYBR_Green_Assay_Workflow Start Start Prepare_Plates Prepare drug dilutions in 96-well plates Start->Prepare_Plates Add_Parasites Add synchronized parasite culture Prepare_Plates->Add_Parasites Incubate Incubate 72h Add_Parasites->Incubate Lyse_Stain Add SYBR Green I lysis buffer Incubate->Lyse_Stain Incubate_Dark Incubate 1-2h in dark Lyse_Stain->Incubate_Dark Measure_Fluorescence Measure fluorescence Incubate_Dark->Measure_Fluorescence Analyze Calculate IC₅₀ Measure_Fluorescence->Analyze

A Comparative Analysis of Halogenated Quinoline Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of halogenated quinoline isomers, focusing on their anticancer and antimicrobial activities. The position and nature of halogen substituents on the quinoline scaffold play a critical role in modulating the physicochemical properties and biological efficacy of these compounds.[1][2] An understanding of these nuanced structure-activity relationships (SAR) is essential for designing targeted and effective therapeutic agents.[2][3] This document synthesizes experimental data to highlight the impact of halogen substitution patterns, presents quantitative data in structured tables, and provides detailed experimental protocols for key biological assays.

Comparative Biological Activity

The introduction of halogen atoms into the quinoline ring system significantly influences its interaction with biological targets. The specific isomer—determined by the position of the halogen(s)—can dramatically alter the compound's efficacy and mechanism of action.[1]

Anticancer Activity

The antiproliferative potential of halogenated quinolines is a major area of research. The position and type of halogen are critical determinants of cytotoxic effects. For instance, studies have shown that bromoquinolines with bromine atoms at the C-5 and C-7 positions often demonstrate significant inhibition of cancer cell proliferation.[1] In contrast, some isomers with substitutions at other positions have exhibited no inhibitory activity.[1]

Derivatives of 8-hydroxyquinoline have shown particular promise. For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[1][4] The proposed mechanisms of action often involve the inhibition of key cellular processes.[1] Similarly, certain 3-chloroquinoline derivatives have been identified as potent cytotoxic agents, with their efficacy being significantly influenced by the nature and position of other substituents on the quinoline ring.[5]

Below is a summary of the cytotoxic activity of various halogenated quinoline isomers against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: Comparative Anticancer Activity (IC50 values) of Halogenated Quinoline Isomers

Compound ClassDerivativeCell LineIC50 (µM)Reference
Bromoquinolines 5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)-[1]
HeLa (human cervix carcinoma)-[1][4]
HT29 (human colon carcinoma)-[1][4]
6-Bromo-5-nitroquinolineC6 (rat glioblastoma)-[6]
HeLa (human cervical cancer)-[6]
HT29 (human adenocarcinoma)-[6]
3,5,6,7-Tetrabromo-8-methoxyquinolineC615.4[4]
HeLa26.4[4]
HT2915.0[4]
Chloroquinolines 3-Chloroquinoline-indolin-2-one Hybrid (LM10)HCT-115 (Colon)41.3[5]
3-Chloroquinoline-benzenesulfonamide Hybrid (Compound 2)A549-Raw (Lung)44.34 µg/mL[5]
Lovo (Colorectal)28.82 µg/mL[5]
7-Chloro-6-nitroquinoline Derivative--[7]
Fluoroquinolines 6,8-Difluoro-2-methylquinolin-4-ol--[8]
Iodoquinolines Iodo-quinoline derivativeStaphylococcus epidermidis-[9]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

Halogenated quinolines, particularly fluoroquinolones, are a well-established class of antibiotics.[9] Bromo- and iodo-derivatives have also shown promising antimicrobial activities.[9] A primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which disrupts DNA replication and repair, ultimately leading to bacterial cell death.[9]

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for some haloquinoline derivatives against various microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC values) of Halogenated Quinoline Isomers

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Fluoroquinolines Gatifloxacin isomerKlebsiella pneumoniae0.015[9]
Bromoquinolines 6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus12.5[9]
6-Fluoro-2,3-bis(bromomethyl)quinoxalineCandida albicans25[9]
Iodoquinolines Iodo-quinoline derivative (4s)Staphylococcus epidermidis-[9]
Iodo-quinoline derivative (4c)Staphylococcus epidermidis-[9]
Iodo-quinoline derivative (4e)Staphylococcus epidermidis-[9]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, A549)[10]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • Halogenated quinoline test compounds

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[10]

  • Solubilization Solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in the culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and no-treatment controls.[8]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated quinoline test compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition by 3-Chloroquinoline Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[5] Some 3-chloroquinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[5] A key mechanism of this inhibition is the prevention of Akt phosphorylation, a crucial step for its activation.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Chloroquinoline 3-Chloroquinoline Derivative Chloroquinoline->Akt inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by 3-chloroquinoline derivatives.

General Workflow for Cytotoxicity Assay

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of halogenated quinoline isomers on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, A549) start->cell_culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 3. Treatment with Halogenated Quinoline Isomers (Serial Dilutions) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay 5. Viability Assay (e.g., MTT Assay) incubation->assay measurement 6. Absorbance Measurement assay->measurement analysis 7. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: A generalized workflow for conducting a cytotoxicity assay.

References

A Comparative Guide to Bioisosteric Replacements of the Chloro Group in 8-Chloroquinolin-4-amine for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the chloro group in 8-chloroquinolin-4-amine, a scaffold of interest in antimalarial drug discovery. While direct experimental data on the bioisosteric replacement at the 8-position of this specific molecule is limited in publicly available literature, this document synthesizes established principles of bioisosterism and structure-activity relationship (SAR) data from related 4-aminoquinoline and 8-aminoquinoline antimalarials to offer a predictive comparison. The following data and protocols are presented to guide future research in this area.

Introduction to Bioisosterism in 4-Aminoquinolines

Bioisosterism, the strategy of exchanging a functional group in a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry.[1] This approach aims to modulate the potency, selectivity, pharmacokinetic properties, and toxicity of a lead compound. The 7-chloro substituent in the well-known antimalarial chloroquine is crucial for its activity, and its replacement generally leads to a decrease in potency.[2][3] However, the influence of substituents at the 8-position of the 4-aminoquinoline scaffold is less systematically explored, presenting an opportunity for novel drug design.

This guide focuses on the bioisosteric replacement of the 8-chloro group with other functional groups such as fluoro (-F), methyl (-CH₃), and trifluoromethyl (-CF₃). These groups are considered classical bioisosteres of the chloro atom due to their similarities in size and electronic properties.[4][5]

Predicted Performance of this compound Bioisosteres

The following table summarizes the predicted antimalarial activity and key physicochemical properties of hypothetical bioisosteres of this compound. The predicted activity is based on general SAR principles for quinoline-based antimalarials, where substitution at the 8-position of 4-aminoquinolines has been reported to be sensitive, with methyl substitution leading to a loss of activity.[2]

CompoundBioisosteric GroupPredicted In Vitro Antimalarial Activity (IC₅₀ against P. falciparum)Rationale for Predicted Activity & Properties
This compound (Parent) -ClBaselineThe chloro group is a lipophilic, electron-withdrawing group. Its size and electronic nature at the 8-position establish a baseline for comparison.
8-Fluoroquinolin-4-amine -FPotentially lower to comparableFluorine is smaller and more electronegative than chlorine. While a common bioisostere, its significantly different electronic effects could alter binding to the biological target.
8-Methylquinolin-4-amine -CH₃Likely lowerThe methyl group is of similar size to chlorine but is electron-donating. SAR studies on related quinolines suggest that a methyl group at the 8-position can be detrimental to activity.[2]
8-Trifluoromethylquinolin-4-amine -CF₃Potentially comparable to higherThe trifluoromethyl group is larger than chlorine but is strongly electron-withdrawing and highly lipophilic. This combination can sometimes lead to enhanced activity and improved metabolic stability.

Experimental Protocols

General Synthesis of 8-Substituted-4-aminoquinolines

The synthesis of 8-substituted-4-aminoquinolines can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below.[6][7][8][9]

Scheme:

Materials:

  • Appropriate 8-substituted-4-chloroquinoline (e.g., 4,8-dichloroquinoline, 4-chloro-8-fluoroquinoline, 4-chloro-8-methylquinoline, 4-chloro-8-(trifluoromethyl)quinoline)

  • Ammonia or an appropriate amine source

  • Solvent (e.g., phenol, N-methyl-2-pyrrolidone (NMP), ethanol)

  • Base (optional, e.g., K₂CO₃, triethylamine)

Procedure:

  • A mixture of the 8-substituted-4-chloroquinoline (1 equivalent) and the amine (excess) is heated in a suitable solvent.

  • The reaction can be performed under neat conditions or with a high-boiling point solvent like phenol or NMP.[10]

  • Microwave irradiation can also be employed to reduce reaction times.[7]

  • The reaction mixture is heated to 120-180°C for several hours.

  • After completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent like dichloromethane.

  • The organic layer is washed with an aqueous basic solution (e.g., 5% NaHCO₃), followed by water and brine.

  • The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 8-substituted-4-aminoquinoline.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum.[11]

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human erythrocytes

  • Complete RPMI 1640 medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Preparation of Drug-Coated Plates:

    • Add 25 µL of complete medium to all wells of a 96-well plate.

    • Add 25 µL of the highest concentration of the test compound to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 25 µL from the first well to the next, and so on.

    • Include drug-free control wells and uninfected erythrocyte control wells.

  • Parasite Inoculation:

    • Use a synchronized parasite culture at the ring stage with a parasitemia of 0.5-1%.

    • Prepare a suspension of parasitized erythrocytes in complete medium at a 2% hematocrit.

    • Add 200 µL of this suspension to each well of the drug-coated plate.

  • Incubation:

    • Place the microplate in an incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-24 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • The IC₅₀ values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the compounds against a mammalian cell line (e.g., HepG2, TOV-21G).[12]

Materials:

  • Mammalian cell line

  • Culture medium (e.g., RPMI 1640 with FBS and antibiotics)

  • 96-well culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1x10⁶ cells/well and incubate for 18-24 hours to allow for cell adherence.

  • Compound Treatment:

    • Add various concentrations of the test compounds to the wells and incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification cluster_1 Bioisosteric Design cluster_2 Synthesis & Characterization cluster_3 Biological Evaluation cluster_4 Data Analysis Lead Compound\n(this compound) Lead Compound (this compound) Identify Chloro Group Identify Chloro Group Lead Compound\n(this compound)->Identify Chloro Group Select Bioisosteres\n(-F, -CH3, -CF3) Select Bioisosteres (-F, -CH3, -CF3) Identify Chloro Group->Select Bioisosteres\n(-F, -CH3, -CF3) SAR Principles Chemical Synthesis Chemical Synthesis Select Bioisosteres\n(-F, -CH3, -CF3)->Chemical Synthesis Purification & Analysis Purification & Analysis Chemical Synthesis->Purification & Analysis In Vitro Antimalarial Assay In Vitro Antimalarial Assay Purification & Analysis->In Vitro Antimalarial Assay Cytotoxicity Assay Cytotoxicity Assay Purification & Analysis->Cytotoxicity Assay SAR Analysis SAR Analysis In Vitro Antimalarial Assay->SAR Analysis Cytotoxicity Assay->SAR Analysis

Caption: Workflow for the bioisosteric replacement of the 8-chloro group in this compound.

Logical_Relationship cluster_parent This compound cluster_bioisosteres Bioisosteric Replacements Parent 8-Chloro - Lipophilic - Electron-withdrawing Fluoro 8-Fluoro - Less Lipophilic - Strongly Electron-withdrawing Parent->Fluoro Similar size, different electronics Methyl 8-Methyl - Lipophilic - Electron-donating Parent->Methyl Similar size, opposite electronics Trifluoromethyl 8-Trifluoromethyl - Highly Lipophilic - Strongly Electron-withdrawing Parent->Trifluoromethyl Different size, similar electronics

Caption: Logical relationship of physicochemical properties of 8-position bioisosteres.

References

Head-to-head comparison of 8-aminoquinoline versus 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

The quinoline scaffold remains a cornerstone in the development of therapeutics, particularly for infectious diseases like malaria. Within this broad class, 8-aminoquinoline and 4-aminoquinoline derivatives have emerged as critical pharmacophores, each with distinct mechanisms of action, therapeutic profiles, and liabilities. This guide provides a detailed head-to-head comparison of these two pivotal classes of compounds, supported by experimental data, detailed protocols, and visual representations of their biological pathways and experimental workflows.

Executive Summary

8-Aminoquinolines and 4-aminoquinolines, while sharing a common quinoline core, exhibit fundamentally different biological activities. 8-Aminoquinoline derivatives, such as the licensed drugs primaquine and tafenoquine, are unique in their ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them essential for the radical cure and prevention of malaria relapse.[1][2] Their mechanism is primarily linked to the generation of reactive oxygen species (ROS), inducing oxidative stress within the parasite.[1] In contrast, 4-aminoquinoline derivatives, famously represented by chloroquine and amodiaquine, are highly effective against the blood stages of malaria parasites.[3] Their principal mechanism involves the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme.[3][4] This guide delves into a comparative analysis of their efficacy, mechanisms, and experimental evaluation.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro activity of representative 8-aminoquinoline and 4-aminoquinoline derivatives against various Plasmodium falciparum strains and select cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparative Antimalarial Activity (IC50 in nM)

CompoundDerivative ClassP. falciparum (Chloroquine-Sensitive, e.g., 3D7)P. falciparum (Chloroquine-Resistant, e.g., K1, W2)Primary Target Stage
Primaquine 8-AminoquinolineModerate activity (micromolar range)Moderate activity (micromolar range)Liver (Hypnozoites)[1][2]
Tafenoquine 8-AminoquinolineMore potent than primaquineActive against resistant strainsLiver (Hypnozoites) & Blood[5][6]
WR 249420 8-Aminoquinoline50-10050-100Blood[7]
WR 251855 8-Aminoquinoline50-10050-100Blood[7]
Chloroquine 4-AminoquinolinePotent (low nanomolar)[8]High resistance (micromolar range)[8]Blood[3]
Amodiaquine 4-AminoquinolinePotent (low nanomolar)Active against some CQ-resistant strainsBlood
TDR 58845 4-Aminoquinoline5.52 - 89.85.52 - 89.8Blood & Gametocytes[8]
TDR 58846 4-Aminoquinoline5.52 - 89.85.52 - 89.8Blood & Gametocytes[8]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50 in µM)

Compound ClassDerivative ExampleMCF-7 (Breast)MDA-MB-468 (Breast)HepG2 (Liver)Putative Anticancer Mechanism
8-Aminoquinoline Primaquine AnaloguesVariableVariableVariableInduction of apoptosis, cell cycle arrest[1]
4-Aminoquinoline Chloroquine20.7224.36-Autophagy inhibition, lysosomal disruption[4]
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-8.73-Not fully elucidated
4-Aminoquinoline Butyl-(7-fluoro-quinolin-4-yl)-amine8.22--Not fully elucidated

Signaling Pathways and Mechanisms of Action

The distinct therapeutic applications of 8-aminoquinolines and 4-aminoquinolines stem from their different molecular mechanisms.

8-Aminoquinolines: The Oxidative Onslaught

The antimalarial activity of 8-aminoquinolines, particularly against liver-stage parasites, is not fully elucidated but is strongly linked to their ability to generate oxidative stress.[1] This process is believed to be initiated by the metabolism of the parent compound by host or parasite cytochrome P450 (CYP) enzymes into reactive intermediates. These metabolites can then undergo redox cycling, leading to the production of ROS, which damage parasite macromolecules and disrupt essential cellular processes like mitochondrial electron transport.[3]

8_Aminoquinoline_ROS_Pathway cluster_host_cell Host Cell / Parasite cluster_parasite_damage Parasite Damage AQ8 8-Aminoquinoline (e.g., Primaquine) CYP Cytochrome P450 Enzymes AQ8->CYP Metabolism Metabolites Reactive Metabolites CYP->Metabolites Redox Redox Cycling Metabolites->Redox ROS Reactive Oxygen Species (ROS) Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Dysfunction Death Parasite Death Mito->Death OxidativeStress->Mito Damage Macromolecule Damage (DNA, proteins, lipids) OxidativeStress->Damage Damage->Death

Caption: Proposed ROS-mediated mechanism of 8-aminoquinoline derivatives.

Some 8-aminoquinoline derivatives have also been investigated for their neuroprotective effects, which are thought to involve the activation of SIRT1, a key deacetylase involved in cellular stress resistance.[1]

8_Aminoquinoline_SIRT1_Pathway AQ8 8-Aminoquinoline Derivative SIRT1 SIRT1 AQ8->SIRT1 Activation Deacetylation Deacetylation of Target Proteins (e.g., p53, PGC-1α) SIRT1->Deacetylation StressResponse Enhanced Cellular Stress Response Deacetylation->StressResponse Neuroprotection Neuroprotection StressResponse->Neuroprotection

Caption: SIRT1-mediated neuroprotective pathway of 8-aminoquinoline derivatives.

4-Aminoquinolines: Disrupting Heme Detoxification

The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the malaria parasite's digestive vacuole. The parasite digests host hemoglobin to obtain amino acids, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-Aminoquinolines accumulate in the acidic food vacuole and bind to heme, preventing its polymerization.[9] The resulting accumulation of free heme is highly toxic to the parasite, leading to its death.

4_Aminoquinoline_Heme_Pathway cluster_parasite_vacuole Parasite Food Vacuole cluster_parasite_lysis Parasite Lysis Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization HemeComplex Heme-4-AQ Complex Heme->HemeComplex Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin AQ4 4-Aminoquinoline (e.g., Chloroquine) AQ4->Heme Binding HemeComplex->Polymerization Inhibition HemeAccumulation Toxic Heme Accumulation HemeComplex->HemeAccumulation Lysis Parasite Lysis and Death HemeAccumulation->Lysis

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of findings.

Hematin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

  • Preparation of Reagents:

    • Hematin solution: Dissolve hemin chloride in 0.1 M NaOH.

    • Test compounds: Dissolve in an appropriate solvent (e.g., DMSO).

    • Acetate buffer (pH 4.8).

  • Assay Procedure:

    • In a 96-well plate, add the hematin solution.

    • Add the test compound at various concentrations.

    • Initiate the polymerization by adding the acetate buffer.

    • Incubate the plate at 37°C for 18-24 hours.

  • Quantification:

    • Centrifuge the plate to pellet the β-hematin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted heme.

    • Dissolve the β-hematin pellet in 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to a drug-free control.

SIRT1 Activation Assay

This assay determines a compound's ability to activate the SIRT1 enzyme.

  • Reagents:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).

    • NAD+.

    • Developer solution.

    • Assay buffer.

  • Procedure:

    • In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the SIRT1 enzyme.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding the developer solution.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the fold-activation relative to a vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[1]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

A typical workflow for the in vitro screening of novel antimalarial compounds is depicted below. This process allows for the systematic evaluation of a compound's efficacy and cytotoxicity.

Antimalarial_Screening_Workflow Start Compound Library PrimaryScreen Primary Screening (e.g., against P. falciparum) Start->PrimaryScreen HitSelection Hit Selection (Compounds with significant activity) PrimaryScreen->HitSelection HitSelection->Start Inactive DoseResponse Dose-Response Assay (Determine IC50) HitSelection->DoseResponse Active Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) DoseResponse->Cytotoxicity SelectivityIndex Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->SelectivityIndex SelectivityIndex->DoseResponse Low SI (Re-evaluate) MechanismStudy Mechanism of Action Studies (e.g., Heme Polymerization Assay) SelectivityIndex->MechanismStudy High SI LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

Caption: A generalized workflow for in vitro antimalarial drug screening.

Conclusion

The 8-aminoquinoline and 4-aminoquinoline classes of compounds, while structurally related, offer distinct and complementary approaches to antimalarial therapy. 8-Aminoquinolines are indispensable for the radical cure of relapsing malaria due to their unique activity against liver-stage hypnozoites, a feature not shared by the 4-aminoquinolines. Their pro-oxidant mechanism, however, necessitates careful consideration of their hemolytic potential in G6PD-deficient individuals. Conversely, 4-aminoquinolines are potent blood schizonticides, crucial for treating acute malarial infections. Their mechanism of inhibiting heme detoxification is well-established, though resistance is a significant clinical challenge. The continued exploration and derivatization of both scaffolds hold promise for the development of next-generation therapeutics with improved efficacy, safety, and resistance profiles. This guide provides a foundational framework for researchers to compare, evaluate, and advance these important classes of molecules in the ongoing fight against malaria and other diseases.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-Chloroquinolin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical 8-Chloroquinolin-4-amine based compounds, using well-characterized quinoline-based kinase inhibitors as representative examples to illustrate the principles of selectivity profiling.

While specific, publicly available cross-reactivity data for a broad panel of this compound derivatives is limited, the quinoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The structural similarities across the kinome often lead to off-target activities, which can result in unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline.

This guide will utilize data from three well-documented quinoline-based kinase inhibitors—Bosutinib, Lapatinib, and Cabozantinib—to serve as illustrative examples. By comparing their inhibitory activities against a panel of kinases, we can highlight the subtleties of kinase selectivity and provide a framework for assessing novel compounds based on the this compound core.

Comparative Cross-Reactivity Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of our three representative quinoline-based kinase inhibitors against a selection of key oncogenic and off-target kinases. This data, compiled from various public sources, serves to demonstrate how cross-reactivity profiles can differ even among compounds sharing a common chemical scaffold. It is important to note that assay conditions can vary between studies, potentially affecting absolute IC50 values.

Target KinaseCompound A (Bosutinib Analog) IC50 (nM)Compound B (Lapatinib Analog) IC50 (nM)Compound C (Cabozantinib Analog) IC50 (nM)
Primary Targets
ABL11.2>10,0005.2
SRC1.0>10,0001.3
EGFR10011>10,000
ERBB2 (HER2)1259>10,000
VEGFR230>10,0000.035
MET150>10,0001.3
Selected Off-Targets
KIT18>10,0004.6
PDGFRβ25>10,00012
LCK1.5>10,000-
FYN1.2>10,000-
RET->10,0005.2

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillant

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: After drying the filter plate, a scintillant is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Visualizing Kinase Selectivity and Experimental Design

To better understand the complex relationships in kinase signaling and the workflow of cross-reactivity profiling, the following diagrams are provided.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS SRC SRC Family Kinases RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 SRC->STAT3 STAT3->Transcription Inhibitor This compound Compound Inhibitor->RTK Off-target Inhibitor->SRC Primary Target

Caption: A simplified signaling pathway illustrating potential primary and off-target interactions of a kinase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_validation Validation Compound Synthesize & Purify This compound Derivatives Screening High-Throughput Kinase Inhibition Screening (e.g., Radiometric Assay) Compound->Screening KinasePanel Select Kinase Panel (Primary & Off-Targets) KinasePanel->Screening IC50 Determine IC50 Values Screening->IC50 Selectivity Calculate Selectivity Score (e.g., S-score) IC50->Selectivity Comparison Compare Profiles of Different Compounds Selectivity->Comparison Cellular Cell-Based Assays (Target Engagement, Phenotypic) Comparison->Cellular InVivo In Vivo Efficacy & Toxicity Studies Cellular->InVivo

Caption: A typical experimental workflow for the cross-reactivity profiling of kinase inhibitors.

Docking Studies of 8-Chloroquinolin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its derivatives have been the subject of extensive research, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral effects.[1] Molecular docking studies have been instrumental in elucidating the binding interactions of these derivatives with various protein targets, offering crucial insights for the rational design of more potent and selective inhibitors.[1] This guide provides a comparative overview of the molecular docking performance of this compound derivatives and related quinoline compounds against key biological targets, supported by experimental data and detailed protocols.

Comparative Docking Performance

The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies are pivotal in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent therapeutic agents.[1]

Anticancer Targets: EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and several quinoline derivatives have been investigated as potential inhibitors.[2][3] Molecular docking studies have revealed strong interactions between these derivatives and the key amino acids in the EGFR active site.[2]

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Compound 4f (a substituted quinoline)EGFR--0.015 ± 0.001[2]
Erlotinib (Reference Drug)EGFR (1M17)-9.192-21.9889-[4][5]
Compound 8c (Furo[2,3-d]pyrimidine derivative)EGFR---[6]
Compound 3 (Anilinoquinazoline derivative)EGFR-9.439--[5]
Antibacterial Targets: DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents.[7][8] Quinolone compounds are known to target DNA gyrase, and docking studies have been employed to understand their binding mechanisms and to design new, more effective inhibitors.[7][9][10]

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Novel 8-Chloro-quinolonesDNA Gyrase (E. coli)--Asp87, Thr88, Arg91, Met92[9][11]
7-piperazinylquinolone (Compound 8)DNA Gyrase Subunit A (2XCT) & B (3TTZ)---[7]
7-thiazoxime quinolone (Compound 28)DNA Gyrase B (3U2K)---[7]
Antiviral Targets: HIV Reverse Transcriptase

Quinoline derivatives have also been explored as potential inhibitors of HIV non-nucleoside reverse transcriptase (NNRTIs).[12] Docking studies have been instrumental in identifying compounds with high binding affinity to the enzyme's active site.[12]

Derivative/CompoundTarget Protein (PDB ID)Docking ScoreKey InteractionsReference
Pyrazoline & Pyrimidine containing quinoline derivativesHIV Reverse Transcriptase (4I2P)-Interactions with the active domain[12]
Compound 4 (a quinoline derivative)HIV Reverse Transcriptase (4I2P)-10.675-[12]

Experimental Protocols

The methodologies employed in molecular docking are crucial for the reproducibility and validation of the results. The following is a generalized protocol based on common practices cited in the literature.[13]

General Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This is often done using tools like the Protein Preparation Wizard in software suites like Schrödinger.[14]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.

    • Ligands are prepared by generating possible ionization states at a physiological pH, assigning correct chiralities, and minimizing their energy. This can be performed using tools such as LigPrep in the Schrödinger suite.[14]

  • Receptor Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the docking search space. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.[14]

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or Molegro Virtual Docker.[13][15]

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's active site.

    • Each pose is scored based on a scoring function that estimates the binding affinity. The poses with the best scores are selected for further analysis.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses and to visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The docking scores (e.g., Glide score, MolDock score) and binding energies are used to rank the compounds and predict their relative binding affinities.[14][15]

Visualizations

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

Molecular Docking Workflow cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis Protein Protein Structure (from PDB) PrepProtein Prepare Protein (Add H, remove water, etc.) Protein->PrepProtein Ligand Ligand Structures (this compound derivatives) PrepLigand Prepare Ligands (Energy minimization, etc.) Ligand->PrepLigand Grid Grid Generation (Define active site) PrepProtein->Grid Docking Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Docking Grid->Docking Analysis Analyze Results (Scoring, Pose visualization) Docking->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLC PLCγ Pathway EGFR->PLC Quinoline This compound Derivative Quinoline->EGFR Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLC->Migration

Caption: Simplified EGFR signaling pathway, a target for quinoline-based inhibitors.[1]

References

A Comparative Guide to the Efficacy and Toxicity of 8-Chloroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-chloroquinolin-4-amine scaffold, a core component of the renowned antimalarial drug chloroquine, has garnered significant interest in medicinal chemistry for its potential applications beyond infectious diseases, particularly in oncology. Analogs of this structure have demonstrated a wide spectrum of biological activities, including potent anticancer effects. This guide provides an objective comparison of the efficacy and toxicity of various this compound analogs and related derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in navigating the structure-activity relationships (SAR) and selecting promising candidates for further investigation.

Efficacy: In Vitro Cytotoxicity

The primary measure of efficacy for potential anticancer agents is their ability to inhibit the growth of cancer cells. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxicity of several 4-aminoquinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (GI50, µM) of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-alkane-1,diamine Analogs and Related Compounds [1]

CompoundLinker LengthMCF-7 (Breast)MDA-MB-468 (Breast)
Chloroquine-20.7224.36
Amodiaquine-13.7210.85
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Ethane12.118.73
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineEthane8.2211.47
N'-(7-(trifluoromethyl)quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineEthane10.1512.85
N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineEthane15.2414.09
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diaminePropane11.8513.27

Data presented as GI50, the concentration causing 50% growth inhibition.[1]

From this dataset, the N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine analog emerges as a particularly potent compound against the MDA-MB-468 breast cancer cell line, showing a nearly three-fold increase in activity compared to chloroquine.[1] The data also suggests that the 7-chloro substitution is favorable for activity against this cell line when compared to fluoro, trifluoromethyl, and methoxy substitutions.[1]

Table 2: Cytotoxicity (IC50, nM) of Novel 4-Aminoquinoline Analogs against P. falciparum [2][3]

Compound3D7 (CQ-S)D6 (CQ-S)W2 (CQ-R)K1 (CQ-R)
Chloroquine11.89.8155.536.0
TDR 58845 (N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine)10.48.535.612.5
TDR 58846 (N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine)12.09.542.815.0

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. Data from different studies may have slight variations.[2][3]

While focused on antimalarial activity, these findings are relevant as they demonstrate that structural modifications to the 4-aminoquinoline core can overcome resistance mechanisms, a desirable trait for anticancer agents as well. Both TDR 58845 and TDR 58846 show excellent potency against chloroquine-resistant strains of P. falciparum.[2][3]

Toxicity Profile

A critical aspect of drug development is the assessment of a compound's toxicity. While comprehensive in vivo toxicity data for many novel analogs is limited, preliminary assessments are often conducted using in vitro and simple in vivo models.

Table 3: In Vitro and In Vivo Toxicity of Selected 4-Aminoquinoline Analogs

CompoundAssayModel Organism/Cell LineEndpointResultReference
ChloroquineAcute ToxicityMiceLD50~150 mg/kg (oral)[4]
TDR 58845 In vivo tolerabilityBALB/c mice-Well tolerated up to 480 mg/kg total dose[2][3]
TDR 58846 In vivo tolerabilityBALB/c mice-Well tolerated up to 480 mg/kg total dose[2][3]
4-Alkoxy/Amino-7-ChloroquinolinesBrine Shrimp LethalityArtemia salina larvaeLC50Ranged from <100 µg/mL to >300 µg/mL[5]

The novel analogs TDR 58845 and TDR 58846 demonstrated good in vivo tolerability in mice, a positive indicator for their therapeutic window.[2][3] The brine shrimp lethality assay provides a rapid and cost-effective method for preliminary toxicity screening, with varying results observed for different 4-alkoxy/amino-7-chloroquinolines.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Brine Shrimp Lethality Assay for General Toxicity

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

Materials:

  • Artemia salina (brine shrimp) eggs

  • Artificial seawater (3.8% w/v sea salt in distilled water)

  • Hatching tank

  • Vials or 24-well plates

  • Test compounds dissolved in DMSO

  • Micropipettes

Procedure:

  • Hatching of Brine Shrimp: Hatch the Artemia salina eggs in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in artificial seawater (e.g., 10, 100, 1000 µg/mL).

  • Exposure: Transfer 10-15 nauplii (larvae) into each vial containing the test solutions. Include a vehicle control.

  • Incubation: Incubate the vials for 24 hours under illumination.

  • Counting: Count the number of dead and surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) value.

In Vivo Acute Toxicity (LD50) Study in Mice

This study determines the median lethal dose of a compound.

Materials:

  • Healthy, adult mice of a single strain (e.g., BALB/c)

  • Test compounds

  • Appropriate vehicle for administration (e.g., saline, corn oil)

  • Gavage needles or syringes for injection

  • Animal housing facilities

Procedure (Up-and-Down Procedure - OECD 425):

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Dosing: Administer a single dose of the test compound to one animal. The initial dose is selected based on preliminary data or in silico predictions.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose interval is typically a constant multiplicative factor (e.g., 1.5).

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using specialized software that takes into account the sequence of outcomes (survival or death) and the doses administered.

Visualizations: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition

A significant mechanism through which many 4-aminoquinoline analogs exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog This compound Analog Analog->PI3K Inhibition Analog->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

General Experimental Workflow for Efficacy and Toxicity Screening

The following diagram illustrates a typical workflow for the initial screening of novel this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Selection Synthesis Synthesis of This compound Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Toxicity Preliminary Toxicity (e.g., Brine Shrimp) Synthesis->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Toxicity->SAR Efficacy_in_vivo In Vivo Efficacy (Xenograft Model) Toxicity_in_vivo In Vivo Toxicity (LD50) Lead_Selection Lead Compound Selection SAR->Lead_Selection Lead_Selection->Efficacy_in_vivo Lead_Selection->Toxicity_in_vivo

Caption: A typical workflow for the screening of novel this compound analogs.

References

Safety Operating Guide

Proper Disposal of 8-Chloroquinolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 8-Chloroquinolin-4-amine. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. All procedures must comply with local, state, and federal regulations.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, as a halogenated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before use.[1]
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1]
Lab Coat Standard laboratory coat to prevent skin contact.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. As a halogenated organic compound, it requires segregation from other waste types.[3][4]

Waste Segregation
  • Isolate Halogenated Waste: Keep this compound waste separate from non-halogenated chemical waste.[3][4] Mixing different waste streams can create hazardous reactions, complicate disposal, and increase costs.[4][5]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately designated containers.[6] Solid waste includes contaminated items such as gloves, weigh boats, and paper towels.[1][2] Liquid waste includes unused solutions and solvent rinsates.[1]

Containerization
  • Select Appropriate Containers: Use designated, leak-proof containers compatible with this compound.[4] Polyethylene containers are often recommended for halogenated solvent waste.[7]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][5][8][9] This prevents the release of vapors and reduces the risk of spills.[10]

Labeling
  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4][9][11]

  • Full Chemical Name: The label must include the full chemical name, "this compound."[4] Do not use abbreviations or chemical formulas on the primary label.[4][10]

  • Hazard Identification: Indicate the associated hazards (e.g., Toxic) on the label.[11]

Storage
  • Satellite Accumulation Area (SAA): Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[2][11][12]

  • Segregation and Secondary Containment: Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[7][13] The use of secondary containment is required to contain any potential leaks or spills.[4][8][14]

Final Disposal
  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4]

  • Incineration: The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

  • Do Not Dispose Down the Drain: Never dispose of this compound or other halogenated solvents down the sanitary sewer.[7][8]

Spill Management
  • Minor Spills: For small spills that can be cleaned up quickly, use an inert absorbent material.[7] The contaminated cleanup materials must be collected and disposed of as hazardous waste.[8][14]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Figure 1. Disposal workflow for this compound waste. cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response start Start: Generate this compound Waste segregate Segregate waste into designated 'Halogenated Organic Waste' container. start->segregate label_container Label container with 'Hazardous Waste' and full chemical name. segregate->label_container close_container Is the container securely closed? label_container->close_container close_container->close_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. close_container->store_saa Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs documentation Complete required waste manifest documentation. contact_ehs->documentation pickup Waste collected by authorized personnel for final disposal via incineration. documentation->pickup spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill: Clean up with absorbent material. assess_spill->minor_spill Small major_spill Major Spill: Evacuate & call emergency response. assess_spill->major_spill Large dispose_spill_waste Collect cleanup materials as hazardous waste. minor_spill->dispose_spill_waste

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 8-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Chloroquinolin-4-amine

This guide provides crucial safety and logistical information for handling this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling hazardous chemical compounds to ensure laboratory safety and regulatory compliance.

Hazard Identification

This compound and its analogs are classified as hazardous substances. The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[5]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. All handling of this compound should be conducted within a certified chemical fume hood.[2][3]

Protection Type Specification Rationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[3]To prevent skin contact with the chemical. Inspect gloves before use.
Eye/Face Protection Chemical safety goggles or a full-face shield (conforming to EN166 or NIOSH approved).[2][4][6]To protect eyes and face from splashes or dust particles.
Body Protection A disposable, back-closing, long-sleeved impermeable gown with knit or elastic cuffs.[3][6][7]To protect skin and clothing from contamination. Gowns should not be worn outside the laboratory area.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary if there is a risk of aerosolization or when handling the powder outside of a containment system.[3][4][6]To prevent inhalation of hazardous dust particles.
Foot Protection Closed-toe shoes and disposable shoe covers.[7][8]To provide a barrier against potential spills and contamination.
First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. An eyewash station and safety shower must be readily accessible.

Exposure Route First Aid Protocol
Inhalation Immediately move the individual to fresh air.[1][9] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[10][11] Seek immediate medical attention.[9][10]
Skin Contact Immediately remove all contaminated clothing.[10][12][13] Flush the affected skin with large amounts of cool running water for at least 15 minutes.[10][12][13] Wash the area with soap and water.[10] If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][11] Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention from an ophthalmologist.[11]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[1] If the person is conscious, they may drink one or two glasses of water. Call a physician or poison control center immediately.[9][11]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, wear appropriate PPE (at a minimum, two pairs of nitrile gloves) and inspect the container for any signs of damage or leaks in a well-ventilated area.[3][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][9] The storage location should be locked and secured.[1][9][11] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Step 2: Weighing and Solution Preparation
  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Chemical Fume Hood: Conduct all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Handling Solids: Use dedicated, non-sparking tools for handling the solid powder.[3] Avoid any actions that could generate dust.

  • Handling Solutions: When dissolving the compound, add solvents slowly to prevent splashing.[14] Keep containers covered as much as possible. Use a funnel for transferring solutions to prevent spills.[14]

  • Post-Handling: After handling, thoroughly decontaminate all equipment and the work surface. Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then eye protection).[4] Wash hands thoroughly with soap and water.[2][12]

Disposal Plan: Waste Management

Proper segregation and disposal of all waste contaminated with this compound are crucial to prevent environmental contamination and ensure regulatory compliance.[4][14]

Step 1: Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, shoe covers, weigh boats, and paper towels, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][14]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[4][14] Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-proof sharps container.[4][14]

  • Bulk/Unused Chemical: Unused or expired this compound should be kept in its original container and disposed of as bulk hazardous waste.[3]

Step 2: Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., Toxic, Irritant).[4]

  • Storage: Store all waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic. Keep containers tightly closed.[4]

Step 3: Final Disposal
  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal procedures.

  • Incineration: A recommended disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Environmental Precaution: Do not allow the product or contaminated waste to enter drains or the environment.[1][4]

Workflow for Safe Handling of this compound

G Safe Handling Workflow: this compound cluster_prep Preparation & Receiving cluster_handling Handling & Experimentation (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage A 1. Review SDS & Assess Risks B 2. Don Full PPE A->B C 3. Receive & Inspect Chemical Container B->C D 4. Weigh Solid Compound C->D K Store Chemical (Cool, Dry, Ventilated) C->K Store E 5. Prepare Solutions D->E F 6. Perform Experiment E->F G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Decontaminate Work Area & Equipment G->H L Store Hazardous Waste (Labeled & Secure) G->L Store I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J K->D Retrieve

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.